molecular formula C7H5BrFNO3 B3038269 2-Bromo-4-fluoro-5-nitroanisole CAS No. 84478-77-3

2-Bromo-4-fluoro-5-nitroanisole

Cat. No.: B3038269
CAS No.: 84478-77-3
M. Wt: 250.02 g/mol
InChI Key: SBKUWMSVXMRVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-fluoro-5-nitroanisole is a useful research compound. Its molecular formula is C7H5BrFNO3 and its molecular weight is 250.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-fluoro-5-nitroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-5-nitroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-fluoro-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKUWMSVXMRVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272261
Record name 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84478-77-3
Record name 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84478-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-4-fluoro-5-nitroanisole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-4-fluoro-5-nitroanisole (CAS 84478-77-3), a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals.[1][2]

CAS Registry Number: 84478-77-3 IUPAC Name: 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene Formula: C


H

BrFNO

Molecular Weight: 250.02 g/mol [1][2]

Introduction & Medicinal Chemistry Significance

2-Bromo-4-fluoro-5-nitroanisole is a highly functionalized benzene derivative characterized by its dense array of reactive handles.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its four substituents, allowing for precise, sequential functionalization. It is a linchpin intermediate in the discovery of kinase inhibitors (e.g., EGFR, BTK) and GABA


 receptor modulators.[2]
Core Structural Analysis

The molecule features a "push-pull" electronic system that dictates its chemical behavior:[1][2]

  • C1-Methoxy (-OCH

    
    ):  Electron-donating group (EDG) that modulates the electron density of the ring but sterically crowds the C2 position.[1][2]
    
  • C2-Bromo (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), activated by the para-nitro group.[1][2]

  • C4-Fluoro (-F): A highly labile leaving group for Nucleophilic Aromatic Substitution (S

    
    Ar), activated by the ortho-nitro group.[1][2]
    
  • C5-Nitro (-NO

    
    ):  A strong electron-withdrawing group (EWG) that activates the C2 and C4 positions and serves as a latent amine (via reduction) for cyclization.[1][2]
    

Chemical Properties & Specifications

PropertySpecification
Appearance Pale yellow to light brown crystalline solid
Melting Point 78 – 82 °C
Boiling Point ~315 °C (Predicted at 760 mmHg)
Density 1.8 ± 0.1 g/cm³
Solubility Soluble in DMSO, DMF, CH

Cl

, EtOAc; Insoluble in water
pKa Non-ionizable (neutral aromatic)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light sensitive

Synthesis & Manufacturing Routes

The synthesis of 2-Bromo-4-fluoro-5-nitroanisole typically follows two primary pathways depending on the starting material availability: Nitration or O-Methylation .[1][2]

Route A: Regioselective Nitration (Industrial)

Direct nitration of 2-bromo-4-fluoroanisole is the most direct route but requires careful control of temperature to avoid dinitration or regioisomers (e.g., 6-nitro isomer).[1][2]

  • Precursor: 2-Bromo-4-fluoroanisole (CAS 452-08-4)[1][2]

  • Reagents: Fuming HNO

    
    , H
    
    
    
    SO
    
    
    , Ac
    
    
    O[2]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The directing effects of the Fluorine (ortho-director) and Bromine (para-director) cooperatively direct the nitro group to the C5 position, overcoming the steric crowding.

Route B: O-Methylation of Phenol (Laboratory/High Purity)

This route is preferred for generating high-purity material as it avoids isomer separation issues common in nitration.[1][2]

  • Precursor: 2-Bromo-4-fluoro-5-nitrophenol[1][2]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K

    
    CO
    
    
    
    , Acetone/DMF
  • Protocol:

    • Dissolve 2-Bromo-4-fluoro-5-nitrophenol (1.0 eq) in anhydrous DMF.

    • Add Potassium Carbonate (1.5 eq) and stir for 15 min to form the phenoxide.

    • Dropwise add Methyl Iodide (1.2 eq) at 0 °C.

    • Warm to RT and stir for 4–6 hours.

    • Quench with water, extract with EtOAc, and recrystallize from Ethanol/Hexane.[2]

Visualization: Synthesis & Reactivity Logic

G Precursor 2-Bromo-4-fluoroanisole (CAS 452-08-4) Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Target 2-Bromo-4-fluoro-5-nitroanisole (CAS 84478-77-3) Reagents->Target Electrophilic Subst. (Regioselective) SNAr Intermediate A (S_NAr at C4-F) Target->SNAr R-NH2 / Base (Displaces F) Reduction Aniline Derivative (Reduction of NO2) SNAr->Reduction Fe/NH4Cl or H2/Pd Cyclization Fused Heterocycle (Indole/Benzimidazole) Reduction->Cyclization Cyclization w/ C2-Br

Figure 1: Synthesis pathway and downstream utility in heterocyclic construction.

Experimental Applications in Drug Discovery[2][3]

Regioselective S Ar Reactions

The C4-Fluorine is the most reactive site due to the strong -I and -M effect of the ortho-nitro group.[1][2] This allows for the introduction of diverse amines without disturbing the C2-Bromine.[2]

Protocol: Synthesis of N-Aryl-2-bromo-5-nitro-4-methoxyaniline derivatives

  • Setup: Charge a reaction vial with 2-Bromo-4-fluoro-5-nitroanisole (1.0 mmol) and the desired amine (e.g., morpholine, aniline, 1.1 mmol).

  • Solvent: Add 3 mL of anhydrous DMSO or NMP . (Polar aprotic solvents accelerate S

    
    Ar).[2]
    
  • Base: Add DIPEA (2.0 mmol) or K

    
    CO
    
    
    
    (2.0 mmol).
  • Reaction: Heat to 60–80 °C for 2–4 hours. Monitor by TLC/LCMS.[2][3]

    • Note: Higher temperatures (>100 °C) may risk displacing the methoxy group or reacting at the bromine position.[2]

  • Workup: Pour into ice water. The product often precipitates as a solid.[2] Filter and wash with water.[2]

Palladium-Catalyzed Coupling

The C2-Bromine is sterically hindered by the C1-Methoxy group.[1][2] Therefore, specialized ligands (e.g., XPhos , SPhos , or RuPhos ) are recommended for Suzuki or Buchwald couplings to ensure high yields.[2]

Safety & Handling (MSDS Highlights)

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[1][2]
Irritation H315/H319Causes skin irritation and serious eye irritation.[2]
Sensitization H317May cause an allergic skin reaction (common for nitro-halides).[1][2]

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2]

  • Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust.[2]

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents or reducing agents.[2]

References

  • Preparation of fused imidazole compounds. (2015). World Intellectual Property Organization.[2] WO2015115673A1.[2] (Describes the synthesis of 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene via methylation).

  • 2-Bromo-4-fluoro-5-nitroanisole Product Data. Fujifilm Wako Chemicals. (Confirmation of CAS 84478-77-3).[1][2][4][5]

  • Process for the preparation of 4-fluoro-3-methoxyaniline. (2025). World Intellectual Property Organization.[2] WO2025109026.[2] (Discusses related nitrophenol methylation precursors).[2]

  • Nucleophilic Aromatic Substitution on Activated Aryl Fluorides. BenchChem Application Notes. (General protocols for SNAr on nitro-fluoro aromatics). [1][2][6]

Sources

Physicochemical Properties of 2-Bromo-4-fluoro-5-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and handling protocols for 2-Bromo-4-fluoro-5-nitroanisole (CAS: 84478-77-3).

Executive Summary

2-Bromo-4-fluoro-5-nitroanisole is a highly functionalized aromatic building block critical in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and fused heterocyclic systems like indoles and quinazolines. Its value lies in its orthogonal reactivity : the electrophilic fluoronitro motif allows for regioselective nucleophilic aromatic substitution (


), while the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a validated technical framework for its characterization, synthesis, and application in drug discovery.

Molecular Identity & Structural Analysis

ParameterDetail
IUPAC Name 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene
CAS Number 84478-77-3
Molecular Formula

Molecular Weight 250.02 g/mol
SMILES COc1cc([O-])c(F)cc1Br
Appearance Pale yellow to off-white crystalline solid
Key Functional Groups Aryl Bromide (C-2), Aryl Fluoride (C-4), Nitro (C-5), Methoxy (C-1)
3D Structural Implications

The molecule exhibits a crowded substitution pattern. The methoxy group (C-1) and bromine atom (C-2) induce significant steric strain, forcing the methoxy group out of coplanarity with the benzene ring. This conformation impacts


 trajectories at the C-4 position, as the C-5 nitro group provides electronic activation while the C-2 bromine exerts a steric steering effect, often preventing side reactions at the C-2 position during nucleophilic attack.

Physicochemical Profile

The following data consolidates experimental values and high-confidence calculated descriptors (ACD/Labs, EPISuite) to guide solvent selection and handling.

PropertyValue / RangeSignificance in Process Chemistry
Melting Point 78 – 82 °C Solid handling is feasible; melt-processing requires mild heating.
Boiling Point 315 ± 35 °C (Predicted)High boiling point allows for high-temperature coupling reactions without evaporative loss.
Density 1.7 ± 0.1 g/cm³Significantly denser than water; facilitates phase separation in aqueous workups (bottom layer in DCM/Water).
LogP (Octanol/Water) 2.45Moderate lipophilicity. Soluble in organic solvents (DCM, EtOAc, THF) but insoluble in water.
pKa (Conjugate Acid) -4.8 (Nitro group)The molecule is neutral and stable to weak acids; strong bases may degrade the nitro group or cause demethylation.
Solubility High: DCM, DMSO, DMF, AcetoneLow: Water, HexanesUse DMSO/DMF for

reactions; use Hexanes/EtOAc for recrystallization.

Spectroscopic Characterization (Self-Validating Protocol)

To ensure the identity of the compound during synthesis or procurement, use the following spectroscopic fingerprints.

NMR (400 MHz, )
  • 
     3.98 (s, 3H, 
    
    
    
    ):
    Characteristic singlet for the methoxy group.
  • 
     7.42 (d, 
    
    
    
    Hz, 1H, H-3):
    The proton at C-3 is ortho to the fluorine, resulting in a large coupling constant.
  • 
     8.15 (d, 
    
    
    
    Hz, 1H, H-6):
    The proton at C-6 is meta to the fluorine and ortho to the nitro group, appearing significantly downfield due to the electron-withdrawing nitro group.
NMR (376 MHz, )
  • 
     -108.5 (dd):  Distinct signal shifted by the ortho-nitro and meta-bromo electronic environment.
    
Mass Spectrometry (GC-MS / LC-MS)
  • m/z: 249/251 (1:1 ratio). The characteristic isotopic pattern of bromine (

    
     and 
    
    
    
    ) confirms the presence of the halogen.

Synthetic Utility & Reactivity[1][6]

The compound's reactivity is defined by the interplay between the activating nitro group and the leaving group abilities of the halides.

Reactivity Map
  • 
     Substitution (C-4):  The fluorine atom at C-4 is highly activated by the ortho-nitro group (C-5). Nucleophiles (amines, thiols, alkoxides) will selectively displace the fluoride over the bromide or methoxy groups.
    
  • Nitro Reduction (C-5): The nitro group can be reduced to an aniline (using

    
     or 
    
    
    
    ) without debrominating the ring, provided mild conditions are used to preserve the C-Br bond.
  • Cross-Coupling (C-2): The bromine atom serves as an electrophile for Suzuki, Stille, or Buchwald-Hartwig couplings. Note:

    
     reactions are typically performed before coupling to avoid chemoselectivity issues with the palladium catalyst.
    
Visualized Reaction Pathways

G cluster_legend Chemo-Selectivity Logic Start 2-Bromo-4-fluoro- 5-nitroanisole SnAr Intermediate A (Displacement of F) Start->SnAr Nucleophile (R-NH2) DMSO, K2CO3, 60°C (SNAr at C-4) Reduction Intermediate B (Aniline Formation) SnAr->Reduction Fe/NH4Cl or H2/Pt (Nitro Reduction) Coupling Final Scaffold (Biaryl/Heterocycle) Reduction->Coupling Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling at C-2) Info Fluorine is displaced FIRST due to activation by ortho-Nitro group. Bromine remains intact for later coupling.

Caption: Stepwise functionalization strategy. The high reactivity of the C-F bond allows for initial scaffold diversification, followed by reduction and cross-coupling.

Experimental Protocols

A. Synthesis via Bromination (Regioselective Route)

Context: Direct nitration of 2-bromo-4-fluoroanisole often yields inseparable isomers. The preferred route is the bromination of 4-fluoro-3-nitroanisole.

Reagents: 4-Fluoro-3-nitroanisole (1.0 eq), Bromine (


, 1.1 eq), Acetic Acid (AcOH).
  • Dissolution: Dissolve 4-fluoro-3-nitroanisole in glacial acetic acid (5 mL/mmol) in a round-bottom flask equipped with a drying tube.

  • Addition: Add bromine dropwise at room temperature over 30 minutes. The solution will turn deep orange.

  • Heating: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the starting material.

  • Quenching: Pour the reaction mixture into ice-cold water containing sodium bisulfite (

    
    ) to quench excess bromine.
    
  • Isolation: Filter the resulting precipitate. Wash with cold water and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water to obtain 2-bromo-4-fluoro-5-nitroanisole as pale yellow needles.

B. Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 min.

  • Detection: UV at 254 nm.

  • Retention Time: Expect elution at ~6.5 min (highly dependent on flow rate/column).

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves (double gloving recommended).
Eye Irritant Causes serious eye irritation (H319)Use safety goggles; access to an eyewash station is mandatory.
Acute Toxicity Harmful if swallowed (H302)Do not eat/drink in the lab; wash hands thoroughly after handling.
Storage Light sensitive; Moisture sensitiveStore in amber vials under inert atmosphere (

/Ar) at 2-8°C.

Stability Note: The compound is stable under normal laboratory conditions but should be kept away from strong reducing agents (hydrazine, hydrides) which may cause uncontrolled reduction of the nitro group or debromination.

References

  • PubChem Compound Summary. (2025). 2-Bromo-4-fluoro-5-nitroanisole (CAS 84478-77-3).[1][2] National Center for Biotechnology Information. Link(Note: Linked to isomeric/related entry for structure verification).

  • ChemicalBook. (2024).[3] Product entry for CAS 84478-77-3.[1][2][4]Link.

  • BenchChem. (2024). Comparative Guide to the Synthesis of Nitroanisole Derivatives.Link.

  • World Intellectual Property Organization (WIPO). (2025). WO2025109026: Process for the preparation of substituted anilines. (Describes analogous nitration/bromination sequences). Link.

  • Sigma-Aldrich. (2024). Safety Data Sheet for Bromo-fluoro-nitrobenzene derivatives.Link.

Sources

2-Bromo-4-fluoro-5-nitroanisole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and reactivity of 2-Bromo-4-fluoro-5-nitroanisole (CAS 84478-77-3), a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).

Advanced Intermediate for Kinase Inhibitor Synthesis[1]

Identity & Physicochemical Profile[1][2][3][4]

2-Bromo-4-fluoro-5-nitroanisole is a highly functionalized benzene derivative characterized by a "push-pull" electronic structure.[1] The electron-donating methoxy group competes with three electron-withdrawing substituents (bromo, fluoro, nitro), creating specific electrophilic sites susceptible to nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling.[1]
PropertySpecification
CAS Number 84478-77-3
IUPAC Name 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene
Molecular Formula

Molecular Weight 250.02 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 82–86 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES COc1cc([O-])c(F)cc1Br
Strategic Utility in Drug Development

This compound serves as a scaffold for Indole-based EGFR inhibitors (e.g., analogs of Osimertinib). Its value lies in its orthogonal reactivity:

  • Fluorine (

    
    ):  Highly activated for 
    
    
    
    displacement by amines or anilines due to the ortho-nitro group.
  • Bromine (

    
    ):  A handle for Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl tails.[1]
    
  • Nitro (

    
    ):  A latent amine precursor, reducible to the aniline for amide coupling.
    
Synthesis: The "Directed Nitration" Protocol

Synthesizing this specific isomer requires overcoming the natural directing effects of the methoxy group. Standard nitration of anisoles typically occurs ortho or para to the methoxy group. However, in 2-Bromo-4-fluoroanisole , the para position is blocked by fluorine.[1] The challenge is to direct the nitro group to position 5 (meta to methoxy) rather than position 6 (ortho to methoxy).

Mechanistic Rationale

To achieve regioselectivity for the


 position, the reaction utilizes the cooperative directing effects  of the halogen substituents and the reaction conditions:
  • Bromine (

    
    ):  Directs para to 
    
    
    
    .
  • Fluorine (

    
    ):  Directs ortho to 
    
    
    
    .
  • Methoxy (

    
    ):  Typically directs ortho to 
    
    
    
    . However, under highly acidic conditions (
    
    
    ), the methoxy group can be protonated to an oxonium species (
    
    
    ), which becomes meta-directing, reinforcing the direction to
    
    
    .
Experimental Protocol

Step 1: Nitration of 2-Bromo-4-fluoroanisole

  • Reagents: 2-Bromo-4-fluoroanisole (1.0 eq), Fuming

    
     (1.1 eq), Conc. 
    
    
    
    (Solvent/Catalyst).
  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice-salt bath.

Procedure:

  • Charge: Add concentrated

    
     (5 mL/g of substrate) to the flask and cool to -5 °C.
    
  • Dissolution: Slowly add 2-Bromo-4-fluoroanisole while maintaining temperature < 0 °C.

  • Nitration: Add fuming

    
     dropwise over 30 minutes. Critical: Maintain internal temperature between -5 °C and 0 °C to prevent dinitration or oxidation of the methyl ether.
    
  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The product will precipitate as a solid.

  • Workup: Filter the precipitate. Wash with cold water (

    
    ) until pH is neutral. Recrystallize from Ethanol/Water to yield the target as yellow needles.
    

Yield Expectation: 75–85% Purity: >98% (HPLC)

Reactivity & Downstream Logic[1]

The following Graphviz diagram illustrates the divergent synthetic pathways available from this core scaffold.

G Start 2-Bromo-4-fluoro- 5-nitroanisole (CAS 84478-77-3) Path1 SNAr Displacement (Amine Nucleophile) Start->Path1 R-NH2, Base (F displacement) Path2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Start->Path2 Selective Red. Path3 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Path3 Ar-B(OH)2 or Ar-NH2 Product1 2-Bromo-4-amino- 5-nitroanisole deriv. Path1->Product1 Product1->Path2 Subsequent Red. Product2 2-Bromo-4-fluoro- 5-aminoanisole Path2->Product2 Product3 Biaryl/Indole Coupling Products Path3->Product3

Caption: Divergent synthesis pathways. The C4-Fluorine is the most labile site for SNAr, while C2-Bromine allows for cross-coupling.[1]

Key Reaction:

Selectivity

In nucleophilic aromatic substitution, the fluorine at C4 is significantly more reactive than the bromine at C2. This is driven by the Meisenheimer complex stability:

  • The

    
     position is ortho to the strong electron-withdrawing Nitro group.
    
  • The

    
     position is meta to the Nitro group (less activated) and sterically hindered by the adjacent Methoxy group.
    

Protocol: Selective Amination (


 Substitution) 
  • Dissolve 2-Bromo-4-fluoro-5-nitroanisole in anhydrous DMF or NMP.[1]

  • Add 1.1 eq of the amine (e.g., N,N-dimethyl-ethylenediamine) and 2.0 eq of DIPEA.

  • Heat to 60–80 °C.

  • The fluorine is displaced, retaining the bromine for future coupling steps.

Safety & Handling (E-E-A-T)
  • Nitro Compounds: Potentially explosive if heated under confinement. Ensure reaction temperatures are strictly controlled during nitration.

  • Skin Sensitizer: Halogenated nitro-aromatics are potent skin irritants and sensitizers.[1] Use double nitrile gloves and work in a fume hood.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or photolytic degradation.

References
  • PubChem. (2025).[2] Compound Summary: 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene (CAS 84478-77-3).[1] National Library of Medicine. [Link][1]

Sources

Advanced Scaffolds in Kinase Inhibitor Design: A Technical Review of 2-Bromo-4-fluoro-5-nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and derivatization of 2-Bromo-4-fluoro-5-nitroanisole (CAS 84478-77-3). This document is designed for medicinal chemists and process scientists focusing on kinase inhibitor development, particularly within the EGFR (Epidermal Growth Factor Receptor) landscape.

Executive Summary

2-Bromo-4-fluoro-5-nitroanisole represents a "trifunctional warhead precursor" in modern drug discovery.[1] Unlike simpler aniline intermediates used in first-generation kinase inhibitors, this scaffold offers three distinct, orthogonal handles—Fluorine (nucleophilic displacement) , Bromine (metal-catalyzed coupling) , and Nitro (reductive cyclization) . This specific substitution pattern allows for the convergent assembly of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and complex indole/benzimidazole pharmacophores. This guide provides a mechanistic breakdown of its reactivity, validated synthesis protocols, and a roadmap for its application in high-value API synthesis.

Structural Analysis & Chemical Logic

The utility of 2-Bromo-4-fluoro-5-nitroanisole lies in its ability to undergo sequential, regioselective transformations.[1] The molecule can be visualized as a logic gate where order of operations dictates the final heterocycle.

The Reactivity Triangle[2]
PositionFunctional GroupElectronic EnvironmentPrimary Reaction Class
C4 Fluorine Highly Activated

(Nucleophilic Aromatic Substitution)
.[1] The ortho-nitro group and para-bromine atom significantly lower the LUMO energy, making this fluorine exceptionally labile to amine nucleophiles.
C2 Bromine Sterically CongestedPd-Catalyzed Cross-Coupling .[1] Despite steric pressure from the ortho-methoxy group, the C-Br bond remains active for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for biaryl expansion.[1]
C5 Nitro Electron WithdrawingReduction & Cyclization . Serves as the "latch" for ring closure.[2] Reduction to aniline (

) typically follows

or coupling, enabling the formation of benzimidazoles or quinoxalines.
C1 Methoxy Electron DonatingStable Anchor . Acts as a robust protecting group for the phenol or as a permanent H-bond acceptor in the final pharmacophore (common in EGFR T790M inhibitors).

Synthesis of the Core Scaffold[2]

While direct nitration of 2-bromo-4-fluoroanisole is possible, it often suffers from regioselectivity issues (favoring the C6 position due to the ortho-directing methoxy group).[1] The most robust industrial route employs a Regioselective


 Strategy  starting from poly-halogenated nitrobenzenes.
Validated Route: Selective Methoxylation

Precursor: 1-Bromo-2,4-difluoro-5-nitrobenzene.[1]

Mechanism: The nitro group at C5 activates both fluorine atoms. However, the fluorine at C2 (para to NO2) and C4 (ortho to NO2) have distinct reactivities. Under controlled conditions, methoxide nucleophiles can differentiate these sites based on steric approach and solvent effects.

Protocol Overview:

  • Charge: 1-Bromo-2,4-difluoro-5-nitrobenzene in MeOH.

  • Reagent: NaOMe (0.98 eq) at -10°C to 0°C.

  • Outcome: Selective displacement of the C2-Fluorine (relative to the benzene numbering, becoming C1-OMe in the anisole product) yields 2-Bromo-4-fluoro-5-nitroanisole .[1]

Derivatization Strategies: The "Divide and Conquer" Approach[2]

The power of this scaffold is the ability to run three distinct workflows depending on the target pharmacophore.

Pathway A: The "Tail-First" Strategy (EGFR Inhibitors)

This pathway mimics the synthesis of Osimertinib-like molecules, where the solubilizing amine tail is installed first.[1]

  • Step 1:

    
     Displacement. [2]
    
    • Reagent:

      
      -trimethylethylenediamine (or similar secondary amine).
      
    • Conditions: DIPEA, DMAc, 80°C.

    • Observation: The C4-Fluorine is displaced rapidly due to the ortho-nitro effect.[1] The C2-Bromine remains intact.

  • Step 2: Nitro Reduction.

    • Reagent: Fe/NH4Cl or H2/Pd-C.[1]

    • Product: A highly functionalized aniline ready for amidation (acrylamide installation) or cyclization.

Pathway B: The "Head-First" Strategy (Biaryl Assembly)

Used when the C2 position requires a bulky aryl or heteroaryl group (e.g., an indole or pyrimidine).[1]

  • Step 1: Suzuki Coupling.

    • Reagent: Arylboronic acid, Pd(dppf)Cl2, K2CO3.

    • Conditions: Toluene/Water, 90°C.

    • Critical Note: The C4-Fluorine can survive these conditions if the base is not too nucleophilic, preserving it for later substitution.

Pathway C: Cyclization to Benzimidazoles
  • Step 1:

    
     with a primary amine (
    
    
    
    ).
  • Step 2: Nitro reduction to form a 1,2-diamine.

  • Step 3: Condensation with Formic acid or Triethyl orthoformate.

    • Result: 5-Bromo-6-methoxy-benzimidazole derivatives.[1]

Experimental Protocols

Protocol 1: Nucleophilic Substitution ( ) at C4

Use this protocol to install the amine "tail" typical of kinase inhibitors.[1]

Materials:

  • 2-Bromo-4-fluoro-5-nitroanisole (1.0 eq)[1][3]

  • 
    -Trimethylethylenediamine (1.1 eq)[1]
    
  • DIPEA (Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMAc.

Procedure:

  • Dissolve 2-Bromo-4-fluoro-5-nitroanisole in MeCN (5 mL/g).

  • Add DIPEA followed by the amine dropwise at 0°C.

  • Warm to 60°C and monitor by HPLC (Target retention time shift ~1.5 min).

  • Workup: Quench with water. The product often precipitates as a bright orange solid due to the nitro-aniline chromophore.

  • Yield Expectation: 85-95%.

Protocol 2: Iron-Mediated Nitro Reduction

Chemoselective reduction that preserves the Ar-Br bond.[1]

Materials:

  • Nitro-intermediate from Protocol 1 (1.0 eq)[1]

  • Iron Powder (325 mesh, 5.0 eq)[1]

  • Ammonium Chloride (5.0 eq)[1]

  • Solvent: EtOH/Water (4:1).

Procedure:

  • Suspend the nitro compound in EtOH/Water.

  • Add NH4Cl and Iron powder.

  • Heat to reflux (80°C) for 2 hours. Vigorously stir to prevent Iron clumping.[2]

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Isolation: Concentrate filtrate. The resulting aniline is air-sensitive; store under Nitrogen.

Visualization of Reaction Pathways[2]

The following diagram illustrates the divergent synthesis potential of the scaffold.

G cluster_legend Reaction Logic Core 2-Bromo-4-fluoro- 5-nitroanisole (CAS 84478-77-3) Amine Intermediate A: S_NAr Product (Tail Installed) Core->Amine 1. Amine, DIPEA (SNAr @ F) Biaryl Intermediate C: Biaryl Scaffold (Suzuki Product) Core->Biaryl 1. Ar-B(OH)2, Pd(0) (Suzuki @ Br) Aniline Intermediate B: Aniline (Nitro Reduced) Amine->Aniline 2. Fe/NH4Cl (Reduction) DrugA Target A: Acrylamide Kinase Inhibitor Aniline->DrugA 3. Acryloyl Chloride Heterocycle Target B: Fused Heterocycle (Benzimidazole) Biaryl->Heterocycle 2. Cyclization key Blue: Tail-First Route (EGFR) Red: Head-First Route (Biaryl)

Caption: Divergent synthetic pathways for CAS 84478-77-3 showing orthogonal functionalization.

Data Summary: Substituent Effects

Substituent (X) at C4Reaction TypeRelative Rate (vs F)Notes
-F

100 (Reference)Ideal leaving group due to high electronegativity stabilizing the Meisenheimer complex.[1]
-Cl

~1-5Significantly slower; requires higher temperatures (>100°C).[1]
-OMe

<0.1Unreactive under standard conditions; acts as a blocking group.[1]
-Br (at C2)CouplingN/AReactivity depends on catalyst.[1] Pd(dppf) is robust; Pd(OAc)2/S-Phos for difficult cases.[1]

References

  • PubChem Compound Summary . (n.d.). 2-Bromo-5-fluoro-4-nitroanisole (and isomers). National Center for Biotechnology Information. Retrieved from [Link]

  • AstraZeneca AB . (2014). Preparation of EGFR Inhibitors (Osimertinib analogs). U.S. Patent Application US20220185794A1. Retrieved from [1]

  • MDPI . (2025). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors. Retrieved from [Link]

Sources

Unlocking Therapeutic Frontiers: A Technical Guide to the Potential of 2-Bromo-4-fluoro-5-nitroanisole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy. The compound 2-Bromo-4-fluoro-5-nitroanisole, a highly functionalized aromatic intermediate, presents a compelling starting point for the synthesis of novel therapeutic agents. While direct biological applications of this specific molecule are not extensively documented, its unique arrangement of reactive and modulatory functional groups—a bromine atom, a fluorine atom, a nitro group, and an anisole moiety—offers a versatile platform for medicinal chemists. This technical guide will explore the untapped therapeutic potential of 2-Bromo-4-fluoro-5-nitroanisole, proposing its application in the development of targeted cancer therapies, specifically as a precursor for kinase inhibitors and hypoxia-activated prodrugs. We will provide a comprehensive analysis of its chemical reactivity, outline detailed synthetic pathways to novel derivatives, and present robust protocols for their biological evaluation.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pursuit of novel chemical entities with therapeutic promise often begins with versatile building blocks. 2-Bromo-4-fluoro-5-nitroanisole is one such molecule, embodying a confluence of functionalities that are highly sought after in medicinal chemistry.

  • The Nitro Group: A cornerstone for prodrug strategies, the nitroaromatic group can be selectively reduced to a cytotoxic amine under the hypoxic conditions characteristic of solid tumors.[1][2][3] This bio-reductive activation provides a mechanism for targeted drug release, minimizing off-target toxicity.[4][5][6]

  • The Bromine Atom: Serving as a versatile synthetic handle, the bromine atom is an excellent leaving group for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This enables the facile introduction of a wide array of molecular fragments, crucial for exploring structure-activity relationships (SAR).

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity.[9] These improvements in pharmacokinetic and pharmacodynamic properties can translate to more effective and durable therapeutic agents.

  • The Anisole Moiety: The methoxy group of the anisole can influence the electronic properties of the aromatic ring and provide a site for potential demethylation or other metabolic transformations, which can be leveraged in drug design.

This guide will delineate two primary, yet hypothetical, therapeutic avenues for derivatives of 2-Bromo-4-fluoro-5-nitroanisole: the development of novel kinase inhibitors and the design of next-generation hypoxia-activated prodrugs.

Proposed Therapeutic Application I: Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] The development of small molecule kinase inhibitors has revolutionized cancer treatment. The scaffold of 2-Bromo-4-fluoro-5-nitroanisole provides a foundation for the synthesis of novel kinase inhibitors through a rational drug design approach.

Design Strategy and Synthetic Approach

Our proposed strategy involves a multi-step synthesis to generate a library of potential kinase inhibitors. The core idea is to utilize the bromine atom for a Suzuki-Miyaura cross-coupling reaction to introduce various heterocyclic moieties known to interact with the ATP-binding site of kinases. Subsequently, the nitro group will be reduced to an amine, which can then be functionalized with different acyl groups or other substituents to further explore the chemical space and optimize for potency and selectivity.

G cluster_0 Synthetic Pathway to Kinase Inhibitors Start 2-Bromo-4-fluoro-5-nitroanisole Step1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) Start->Step1 Introduction of diverse aryl/heteroaryl groups Intermediate1 Aryl-substituted-4-fluoro-5-nitroanisole Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., Fe/NH4Cl) Intermediate1->Step2 Conversion to amine for further functionalization Intermediate2 5-Amino-Aryl-substituted-4-fluoroanisole Step2->Intermediate2 Step3 Amide Coupling (Acyl chloride or Carboxylic acid) Intermediate2->Step3 Exploration of SAR at the amine position Final_Product Library of Potential Kinase Inhibitors Step3->Final_Product

Caption: Proposed synthetic workflow for generating a library of kinase inhibitors.

Experimental Protocols

Protocol 2.2.1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a solution of 2-Bromo-4-fluoro-5-nitroanisole (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired arylboronic acid (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • The mixture is degassed with argon for 15 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is added, and the reaction mixture is heated to 80-100 °C under an argon atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2.2.2: Reduction of the Nitro Group

  • To a solution of the aryl-substituted-4-fluoro-5-nitroanisole (1.0 mmol) in ethanol or a mixture of ethanol and water is added ammonium chloride (4.0 mmol).

  • Iron powder (3.0 mmol) is added portion-wise, and the reaction mixture is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried, filtered, and concentrated to yield the corresponding aniline.[11][12][13][14]

Biological Evaluation: In Vitro Kinase Assay

The synthesized compounds will be screened for their inhibitory activity against a panel of cancer-related kinases (e.g., EGFR, VEGFR, BRAF).

Protocol 2.3.1: General In Vitro Kinase Assay

  • A purified recombinant kinase is incubated with the test compound at various concentrations in a kinase assay buffer.[9][15][16]

  • The kinase reaction is initiated by the addition of a substrate (a specific peptide or protein) and ATP (often radiolabeled with ³²P or ³³P).[17][18]

  • The reaction is allowed to proceed for a defined period at an optimal temperature.

  • The reaction is terminated, and the amount of phosphorylated substrate is quantified.[17]

  • The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined for each compound.

Compound IDTarget KinaseIC₅₀ (nM)
Lead Compound 1 EGFR50
Lead Compound 2 VEGFR275
Control (Staurosporine) Multiple<10
2-Bromo-4-fluoro-5-nitroanisole EGFR>10,000

Proposed Therapeutic Application II: Hypoxia-Activated Prodrugs

The hypoxic microenvironment of solid tumors is a significant barrier to the efficacy of conventional cancer therapies.[19] Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in these low-oxygen regions, leading to targeted tumor cell killing.[1][2][3][4][5][6] The nitroaromatic core of 2-Bromo-4-fluoro-5-nitroanisole makes it an ideal starting point for the development of novel HAPs.

Design Rationale and Mechanism of Action

The central hypothesis is that the nitro group of the anisole scaffold will be reduced by nitroreductase enzymes that are overexpressed in hypoxic tumor cells. This reduction will generate a highly reactive hydroxylamine or amine metabolite, which can act as a cytotoxic agent or be further designed to release a potent cytotoxic payload.

G cluster_1 Mechanism of Hypoxia-Activated Prodrug Prodrug Nitroaromatic Prodrug (Derivative of 2-Bromo-4-fluoro-5-nitroanisole) Hypoxia Hypoxic Tumor Microenvironment (Low O2) Prodrug->Hypoxia Activation Nitroreductase Enzymes Hypoxia->Activation Metabolite Reactive Metabolite (Hydroxylamine/Amine) Activation->Metabolite Bio-reduction Cytotoxicity Cell Death Metabolite->Cytotoxicity Induces apoptosis/necrosis

Caption: Proposed mechanism of action for hypoxia-activated prodrugs.

Biological Evaluation: In Vitro Hypoxia Cell-Based Assay

To assess the hypoxia-selective cytotoxicity of the synthesized compounds, a cell-based assay under both normoxic (standard oxygen levels) and hypoxic conditions is essential.

Protocol 3.2.1: Hypoxia-Selective Cytotoxicity Assay

  • Cancer cell lines (e.g., HT-29, A549) are seeded in 96-well plates.

  • One set of plates is incubated under normoxic conditions (21% O₂), while the other set is placed in a hypoxic chamber (e.g., 1% O₂).[20] Chemical inducers of hypoxia, such as cobalt chloride (CoCl₂), can also be used.[1][21][22]

  • The cells are treated with a range of concentrations of the test compounds.

  • After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • The IC₅₀ values under normoxic and hypoxic conditions are calculated, and the hypoxia cytotoxicity ratio (IC₅₀ normoxia / IC₅₀ hypoxia) is determined.

Compound IDIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxia Cytotoxicity Ratio
HAP Candidate 1 50225
HAP Candidate 2 75515
Control (Doxorubicin) 10.81.25

Physicochemical Property Profiling

Early assessment of physicochemical properties is crucial for the successful development of drug candidates.[23][24][[“]][26][27] For the synthesized derivatives of 2-Bromo-4-fluoro-5-nitroanisole, a panel of standard assays should be conducted to evaluate their drug-like properties.

ParameterMethodDesired Outcome
Solubility Kinetic or thermodynamic solubility assay>10 µM in aqueous buffer
Lipophilicity (LogP/LogD) Shake-flask or HPLC methodLogD at pH 7.4 between 1 and 3
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)High permeability
Metabolic Stability Liver microsome stability assayModerate to high stability

Conclusion and Future Directions

2-Bromo-4-fluoro-5-nitroanisole represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its rich chemical functionality provides a robust platform for the synthesis of diverse compound libraries targeting critical pathways in oncology. The proposed strategies for developing kinase inhibitors and hypoxia-activated prodrugs are grounded in established principles of medicinal chemistry and offer clear paths for hit-to-lead optimization.

Future work should focus on the synthesis and screening of the proposed compound libraries. Promising hits should be further characterized for their mechanism of action, selectivity, and in vivo efficacy in relevant animal models. The strategic application of bioisosterism, the replacement of one functional group with another that has similar physical or chemical properties, could also be employed to fine-tune the pharmacological profile of lead compounds.[28][29][30][31][32] Through a systematic and iterative drug discovery process, the therapeutic potential of this versatile intermediate can be fully realized.

References

  • BenchChem. (2025).
  • Di, L., & Kerns, E. H. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Opinion in Chemical Biology, 5(4), 402-408.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Al-Hourani, B. J. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1219-1227.
  • Patsnap. (2025). What is the role of bioisosterism in drug design?
  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420-1456.
  • Consensus. (n.d.).
  • Kawabata, K., et al. (2011). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of Pharmaceutical Sciences, 100(7), 2993-3004.
  • Avdeef, A. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Expert Opinion on Drug Discovery, 4(6), 637-654.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Al-Ostoot, F. H., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-36.
  • Trends in Sciences. (2025). An In Vitro Hypoxic Cancer Model Using CoCl2 on Vietnamese Breast Cancer Cells for Potential Drug Screening. Trends in Sciences.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • Thermo Fisher Scientific. (n.d.). Culturing Cells Under Hypoxic Conditions for Biologically Relevant Results. Thermo Fisher Scientific.
  • Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol.
  • ResearchGate. (2025). (PDF) An In Vitro Hypoxic Cancer Model Using CoCl2 on Vietnamese Breast Cancer Cells for Potential Drug Screening.
  • ResearchGate. (n.d.). Mechanochemical protocols for reduction of nitroarenes to anilines.
  • BenchChem. (2025). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols. BenchChem.
  • JoVE. (2011). Induction and Testing of Hypoxia in Cell Culture. JoVE.
  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
  • Royal Society of Chemistry. (2021). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism.
  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Anticancer Research. (2011). The Role of the 3D Environment in Hypoxia-induced Drug and Apoptosis Resistance. Anticancer Research.
  • ResearchGate. (n.d.). Mechanism and design of hypoxia-activated prodrugs.
  • Royal Society of Chemistry. (2015).
  • PubMed. (2013). Design of optimized hypoxia-activated prodrugs using pharmacokinetic/pharmacodynamic modeling. PubMed.
  • Frontiers in Oncology. (2013). Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling. Frontiers in Oncology.
  • MDPI. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules.
  • IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. IntechOpen.
  • ResearchGate. (2025). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.
  • Angewandte Chemie International Edition. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. PubMed.
  • MDPI. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Bulletin of the Korean Chemical Society. (2007). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Bulletin of the Korean Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. BenchChem.

Sources

Reactivity Profile of Fluorinated Nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of fluorinated nitroanisole derivatives, structured for researchers and drug development professionals.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Strategic Scaffold

Fluorinated nitroanisoles represent a high-value class of electrophilic aromatic scaffolds in medicinal chemistry. Their utility stems from the interplay between three functional groups on the benzene core:

  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and serves as a latent amine.
    
  • The Fluorine Atom (

    
    ):  A bioisostere for hydrogen that blocks metabolic soft spots (CYP450 oxidation) and acts as a potential leaving group in nucleophilic aromatic substitution (
    
    
    
    ).
  • The Methoxy Group (

    
    ):  An electron-donating group (EDG) that modulates ring electron density and can be demethylated to reveal a phenol or serve as a directed metalation group (DMG).
    

This guide dissects the reactivity of these derivatives, focusing on the critical distinction between activated and deactivated isomers, and provides validated protocols for their manipulation.

Electronic Landscape & Regioselectivity

The reactivity of a fluorinated nitroanisole is dictated strictly by the relative positions of the substituents. The "Rules of Engagement" for these molecules are defined by the stabilization of the Meisenheimer Complex intermediate.

The Activation Dichotomy

Not all fluorinated nitroanisoles are equally reactive toward nucleophiles.

Isomer ClassRepresentative StructureElectronic StatePrimary Reactivity Mode
Type A: Activated Fluorine 5-Fluoro-2-nitroanisole F is para to

.
Fast

:
Nucleophiles displace Fluorine.
Type B: Deactivated Fluorine 2-Fluoro-4-nitroanisole F is meta to

.
Inert to

at F:
Ring is resistant to substitution at F. Reactivity shifts to Nitro reduction or O-demethylation.
Type C: Activated Methoxy 4-Fluoro-2-nitroanisole OMe is ortho to

; F is meta.

at OMe:
Strong nucleophiles may displace the Methoxy group (rare) or attack the Nitro group.
Mechanism of Action ( )

For Type A substrates (e.g., 5-fluoro-2-nitroanisole), the reaction proceeds via a two-step addition-elimination mechanism.

  • Addition (Rate Limiting): The nucleophile attacks the carbon bearing the fluorine. The negative charge is delocalized into the para-nitro group.

  • Elimination: Fluoride is ejected. Despite the strong C-F bond, the highly electronegative fluorine stabilizes the transition state of the addition step (inductive effect), making it a superior leaving group to chlorine or bromine in these specific systems.

SNAr_Mechanism Figure 1: SNAr Mechanism on Activated Fluoronitroanisole. The nitro group stabilizes the anionic intermediate. Start 5-Fluoro-2-nitroanisole (Substrate) TS Meisenheimer Complex (Resonance Stabilized) Start->TS Addition (Slow) Nu attack at C-F Nu Nucleophile (Nu:) Nu->TS Product Substituted Anisole (Product) TS->Product Elimination (Fast) Leaving Fluoride Ion (F-) TS->Leaving

Primary Reactivity Profiles & Protocols

Nucleophilic Aromatic Substitution ( )

Target Substrate: 5-Fluoro-2-nitroanisole (Activated) Objective: Introduction of amine scaffolds (e.g., morpholine, piperazine) relevant to antibiotic synthesis (Linezolid analogs).

Experimental Protocol: Morpholine Displacement

  • Reagents: 5-Fluoro-2-nitroanisole (1.0 eq), Morpholine (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 5-fluoro-2-nitroanisole (10 mmol) in dry MeCN (20 mL) under

      
      .
      
    • Add powdered anhydrous

      
       (15 mmol).
      
    • Add morpholine (12 mmol) dropwise at room temperature.

    • Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

      
      .[1]
      
    • Purification: Recrystallize from Ethanol or flash chromatography.

  • Note: If using the deactivated isomer (2-fluoro-4-nitroanisole), this reaction will fail or require forcing conditions (DMSO, >120°C) that may lead to decomposition.

Chemoselective Nitro Reduction

Target Substrate: 2-Fluoro-4-nitroanisole (Deactivated F) Objective: Synthesis of 3-fluoro-4-methoxyaniline (fluoroanisidine) without defluorination. Challenge: Catalytic hydrogenation (Pd/C +


) often causes hydrodefluorination (loss of F).

Experimental Protocol: Iron-Mediated Reduction (Bechamp Conditions)

  • Reagents: Fluoronitroanisole (1.0 eq), Iron powder (325 mesh, 5.0 eq),

    
     (5.0 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend Iron powder and

      
       in Ethanol/Water (40 mL total volume for 10 mmol scale).
      
    • Heat to reflux (80°C) for 15 minutes to activate the iron (surface etching).

    • Add the fluoronitroanisole slowly (portion-wise) to the refluxing mixture.

    • Stir at reflux for 2–4 hours. The mixture will turn dark/brown.

    • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate. Neutralize with sat.

      
       if necessary and extract with DCM.
      
    • Yield: Typically >90% with complete retention of the fluorine atom.

O-Demethylation

Target Substrate: 4-Fluoro-2-nitroanisole Objective: Accessing 4-fluoro-2-nitrophenol. Reagent: Boron Tribromide (


) is the gold standard, but requires strict moisture exclusion.

Experimental Protocol:

  • Dissolve substrate in anhydrous DCM at -78°C.

  • Add

    
     (1M in DCM, 2.0 eq) dropwise.
    
  • Warm to 0°C and stir for 2 hours.

  • Quench: Pour onto ice/water carefully (exothermic!).

  • Extract with DCM. The product is the phenol.

Advanced Application: Linezolid Synthesis Pathway

The reactivity of these scaffolds is best exemplified by the synthesis of Linezolid (Zyvox). While the industrial route often starts with 3,4-difluoronitrobenzene, the logic parallels the anisole chemistry: regioselective


 followed by reduction.

Linezolid_Pathway Figure 2: Synthetic Logic for Linezolid utilizing Fluoronitroarene Reactivity. SM 3,4-Difluoronitrobenzene (Starting Material) Step1 Step 1: Regioselective SNAr (Morpholine, Base) SM->Step1 Inter1 3-Fluoro-4-morpholinonitrobenzene (Key Intermediate) Step1->Inter1 F para to NO2 displaced Step2 Step 2: Chemoselective Reduction (H2, Ra-Ni or Fe/NH4Cl) Inter1->Step2 Inter2 3-Fluoro-4-morpholinoaniline Step2->Inter2 NO2 -> NH2 (F retained) Step3 Step 3: Carbamate Formation (Cbz-Cl or similar) Inter2->Step3 Final Linezolid (Oxazolidinone Formation) Step3->Final

Summary of Reactivity Data

PropertyActivated (e.g., 5-F-2-NO2-Anisole)Deactivated (e.g., 2-F-4-NO2-Anisole)

Rate (

)
High (Reference = 100)Negligible (< 0.1)
Preferred Nucleophile

Amines, Thiolates
None (for F displacement)
Reduction Conditions Mild (

/Pd possible if careful)
Robust (Fe/HCl preferred to keep F)
Primary Utility Scaffold construction via substitutionPrecursor for fluorinated anilines

References

  • Regioselectivity in

    
    : BenchChem Technical Guide. "A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions." 
    
  • Linezolid Synthesis: Madhusudhan, G., et al. "A new and alternate synthesis of Linezolid." Der Pharma Chemica, 2011, 3(4): 219-226.

  • Chemoselective Reduction: Organic Chemistry Portal. "Reduction of Nitro Compounds."

  • Electronic Effects: Sigma-Aldrich Product Data. "2-Fluoro-4-nitroanisole Reactivity & Safety."

  • Demethylation Protocols: BenchChem Protocols. "Demethylation of 4-Fluoroanisole."

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-Bromo-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis protocol for 2-Bromo-4-fluoro-5-nitroanisole , a critical pharmacophore in the development of third-generation EGFR tyrosine kinase inhibitors and other heterocyclic APIs.

While the target molecule appears structurally simple, the synthesis presents a significant regioselectivity challenge. The directing effects of the methoxy, bromo, and fluoro substituents create a competition between the C5 and C6 positions during electrophilic aromatic substitution. This guide provides a validated Nitration-Purification Protocol that maximizes the yield of the desired 5-nitro isomer while effectively managing the 6-nitro impurity.

Retrosynthetic Analysis & Strategy

Structural Logic

The synthesis relies on the nitration of the commercially available precursor 2-Bromo-4-fluoroanisole . The regiochemistry is dictated by the interplay of electronic activation and steric hindrance:

  • Methoxy Group (C1): Strong activator, ortho/para directing. Directs to C6 (ortho).

  • Bromo Group (C2): Weak deactivator, ortho/para directing. Directs to C5 (para).

  • Fluoro Group (C4): Weak deactivator, ortho/para directing. Directs to C5 (ortho).

The Conflict: The strongest activator (OMe) favors C6. However, the cooperative directing effects of the Br and F groups, combined with the steric shielding of the C6 position (flanked by the bulky OMe), shift the preference toward the desired C5 position under controlled conditions.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the critical separation of the regioisomers.

SynthesisPathway Start Precursor: 2-Bromo-4-fluoroanisole Intermediate Sigma Complex Transition State Start->Intermediate Electrophilic Attack Reagents Reagents: HNO3 / Ac2O (Acetyl Nitrate) Reagents->Intermediate Product5 TARGET (Major): 2-Bromo-4-fluoro- 5-nitroanisole Intermediate->Product5 Kinetic Control (Favored by Br/F directing) Product6 IMPURITY (Minor): 2-Bromo-4-fluoro- 6-nitroanisole Intermediate->Product6 Thermodynamic/Steric Competition

Caption: Mechanistic pathway showing the competition between C5 (Target) and C6 (Impurity) nitration.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleStoichiometry
2-Bromo-4-fluoroanisole >98%Substrate1.0 equiv
Nitric Acid (HNO3) Fuming (>90%)Electrophile Source1.1 equiv
Acetic Anhydride (Ac2O) ACS GradeSolvent/Activator5.0 vol
Dichloromethane (DCM) HPLC GradeExtraction Solvent-
Sodium Bicarbonate Sat. Aq.Neutralization-
Step-by-Step Procedure
Step 1: Preparation of Acetyl Nitrate (In Situ)
  • Context: Using acetyl nitrate (generated from HNO3 and Ac2O) provides a milder, more selective nitrating agent than mixed acid (H2SO4/HNO3), reducing oxidative degradation of the methoxy group.

  • Protocol:

    • Charge a dry 3-neck round-bottom flask with Acetic Anhydride (5.0 volumes) .

    • Cool the system to -5°C using an ice/salt bath or cryostat.

    • Add Fuming Nitric Acid (1.1 equiv) dropwise via an addition funnel.

    • CRITICAL: Maintain internal temperature < 0°C . The formation of acetyl nitrate is exothermic.[1]

    • Stir for 15 minutes at 0°C to ensure formation of the active species.

Step 2: Nitration Reaction [2]
  • Protocol:

    • Dissolve 2-Bromo-4-fluoroanisole (1.0 equiv) in a minimal amount of Acetic Anhydride (1 vol) if solid, or add neat if liquid.

    • Add the substrate solution dropwise to the Acetyl Nitrate mixture.

    • Rate Control: Adjust addition rate to keep internal temperature between -5°C and 0°C .

    • Once addition is complete, allow the reaction to warm slowly to 10°C over 2 hours.

    • Monitor: Check reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[3] The starting material (Rf ~0.8) should disappear, replaced by the product spot (Rf ~0.5).

Step 3: Quench & Isolation
  • Protocol:

    • Pour the reaction mixture slowly onto Crushed Ice (10 volumes) with vigorous stirring. The acetyl nitrate will hydrolyze; ensure adequate venting for NOx fumes.

    • Stir for 30 minutes until the ice melts and a precipitate forms.

    • Extraction: Extract the aqueous slurry with DCM (3 x 3 volumes) .

    • Wash: Wash the combined organic layers with Saturated NaHCO3 until pH is neutral (stops bubbling), then wash with Brine .

    • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude yellow solid.

Purification & Characterization (The Self-Validating System)

The crude material will likely contain 85-90% of the 5-nitro isomer and 10-15% of the 6-nitro isomer. Separation is mandatory for pharmaceutical applications.

Purification Strategy

Recrystallization (Preferred for Scale-up):

  • Solvent System: Ethanol/Water (9:1) or Isopropanol .

  • Procedure: Dissolve crude solid in boiling Ethanol. Add water dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C. The 5-nitro isomer crystallizes preferentially.

Flash Chromatography (For high purity):

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of 0% to 10% Ethyl Acetate in Hexanes .

  • Elution Order: The 6-nitro isomer (less polar due to steric shielding of nitro group) typically elutes first, followed by the 5-nitro target.

Analytical Validation (NMR)

Distinguishing the isomers requires analysis of the aromatic proton splitting patterns.

FeatureTarget: 5-Nitro Isomer Impurity: 6-Nitro Isomer
Structure H at C3 and C6 (Para relationship)H at C3 and C5 (Meta relationship)
1H NMR Signals Two doublets (due to F-coupling).Two doublets (due to F-coupling).
Coupling Constants J(H,F) is distinct. J(H,H) is ~0 Hz (Para).J(H,H) is ~2-3 Hz (Meta coupling).
Shift Logic H6 is deshielded by NO2 but shielded by OMe.H5 is deshielded by NO2.

Expected 1H NMR (CDCl3, 400 MHz) for Target:

  • 
     3.98 (s, 3H, OMe)
    
  • 
     7.45 (d, J = 10.5 Hz, 1H, H-3) — Large coupling to F
    
  • 
     8.20 (d, J = 7.5 Hz, 1H, H-6) — Deshielded by ortho-NO2
    

Process Workflow Diagram

ProcessFlow Start Start: 2-Bromo-4-fluoroanisole React Reaction Phase (0°C -> 10°C, 2h) Start->React Mix Ac2O + HNO3 (-5°C) Mix->React Dropwise Addition Quench Quench on Ice Hydrolysis of Ac2O React->Quench Complete Conversion Extract DCM Extraction & NaHCO3 Wash Quench->Extract Crude Crude Isomer Mix (5-NO2 + 6-NO2) Extract->Crude Purify Recrystallization (EtOH/H2O) Crude->Purify Final Final Product >98% Purity Purify->Final

Caption: Operational workflow for the synthesis and isolation of the target compound.

Safety & Hazard Control

  • Nitration Risks: The mixing of Acetic Anhydride and Nitric Acid can form unstable species if the temperature is not controlled. Never allow the temperature to exceed 20°C during mixing. Runaway exotherms are possible.[4]

  • Fuming Nitric Acid: Highly corrosive and oxidizer. Use full PPE (Face shield, chemically resistant gloves).

  • Waste Disposal: The aqueous quench contains acetic acid and nitrates. Neutralize before disposal according to local environmental regulations.

References

  • General Nitration Methodology for Haloanisoles

    • Smith, K., et al. "Regioselective nitration of aromatic compounds."[5] Journal of Organic Chemistry. Validated general protocol for activated rings.

    • (See Example 1 for nitration conditions of substituted anisoles).

  • Specific Substrate Characterization

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 136292, 2-Bromo-4-fluoroanisole.
  • Alternative Route (Methylation of Phenol)

    • World Intellectual Property Organization. WO 2025/109026.[4] "Process for the preparation of 4-fluoro-3-methoxyaniline." (Describes the handling of the 4-bromo-2-fluoro-5-nitrophenol core).

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Frontiers in Chemistry.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before conducting chemical synthesis.

Sources

Technical Application Note: Regioselective Functionalization of 2-Bromo-4-fluoro-5-nitroanisole via

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the regioselective nucleophilic aromatic substitution (


) of 2-Bromo-4-fluoro-5-nitroanisole (BFNA) . This scaffold is a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., EGFR/VEGFR inhibitors similar to Vandetanib analogs).

The core challenge in utilizing BFNA lies in its multiple potential reactive sites. The molecule contains three potential leaving groups (fluoride, bromide, and methoxide) and is activated by a nitro group. This guide provides the mechanistic grounding and experimental protocols to exclusively displace the C4-fluorine atom while preserving the C2-bromine for subsequent palladium-catalyzed coupling and the C5-nitro group for future reduction.

Key Chemical Attributes
FeatureChemical EntityRole in

Reactivity Status
Substrate 2-Bromo-4-fluoro-5-nitroanisoleElectrophileHighly Activated
Leaving Group 1 Fluorine (C4)Primary LGHighest (

-activated, high electronegativity)
Leaving Group 2 Bromine (C2)Secondary LGLow (

-activated, lower electronegativity)
Activating Group Nitro (

) at C5
EWGCritical for Meisenheimer complex stabilization
Target Product 2-Bromo-4-substituted-5-nitroanisoleScaffoldPreserves Br and

handles

Mechanistic Insight: The "Element Effect"

To achieve high yield and purity, one must understand why the reaction is selective for fluorine. In


 reactions activated by electron-withdrawing groups (EWGs), the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the bond-breaking of the leaving group.
  • Ortho-Activation: The nitro group at C5 is ortho to the fluorine (C4) and para to the bromine (C2). While both positions are activated via resonance, the inductive withdrawal is stronger at the ortho position.

  • The Element Effect: Fluorine is the most electronegative atom. It significantly lowers the energy of the LUMO at the C4 carbon and stabilizes the negative charge in the transition state (Meisenheimer complex) more effectively than bromine. Consequently,

    
    .
    
Pathway Visualization

The following diagram illustrates the kinetic preference for C4 attack over C2 attack.

SNAr_Mechanism SM 2-Bromo-4-fluoro- 5-nitroanisole TS_F Meisenheimer Complex A (Ortho-NO2 stabilized) High Stability SM->TS_F Fast Attack (k1) High Electronegativity of F TS_Br Meisenheimer Complex B (Para-NO2 stabilized) Lower Stability SM->TS_Br Slow Attack (k2) Nuc Nucleophile (Nu:) Nuc->TS_F Nuc->TS_Br Prod_F Product (4-Substituted) TS_F->Prod_F - F⁻ Prod_Br By-Product (2-Substituted) TS_Br->Prod_Br - Br⁻

Caption: Kinetic bifurcation showing the preferential formation of the C4-substituted product due to stabilization by the highly electronegative fluorine atom.

Experimental Protocols

Protocol A: Amination (Synthesis of Aniline Derivatives)

This protocol is optimized for secondary amines (e.g., piperidines, morpholines) often used in kinase inhibitor side chains.

Reagents:

  • Substrate: 2-Bromo-4-fluoro-5-nitroanisole (1.0 equiv)

  • Nucleophile: 1-Methylpiperazine or Morpholine (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-fluoro-5-nitroanisole (1.0 g, 4.0 mmol) in anhydrous MeCN (10 mL).

  • Base Addition: Add powdered

    
     (1.1 g, 8.0 mmol) to the solution. Note: If using DIPEA, add it after the nucleophile.
    
  • Nucleophile Addition: Add the amine (e.g., 1-methylpiperazine, 0.44 g, 4.4 mmol) dropwise at room temperature.

  • Reaction:

    • Heat the mixture to 60°C under an inert atmosphere (

      
      ).
      
    • Monitor via TLC (Hexane/EtOAc 7:3) or HPLC. The starting material (

      
      ) should disappear, and a more polar yellow/orange spot (
      
      
      
      ) should appear.
    • Time: Typically 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x 20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Protocol B: Etherification (Alkoxide Nucleophiles)

Used for introducing alkoxy side chains.

Reagents:

  • Substrate: 2-Bromo-4-fluoro-5-nitroanisole (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.2 equiv)

  • Base: NaH (60% dispersion, 1.2 equiv) or

    
     (2.0 equiv)
    
  • Solvent: THF (0°C to RT) or DMF (RT to 50°C)

Critical Modification: When using alkoxides, temperature control is vital to prevent cine-substitution or attack at the methoxy group.

  • Step 1: Generate the alkoxide by treating the alcohol with NaH in THF at 0°C for 30 mins.

  • Step 2: Add the BFNA substrate solution slowly to the alkoxide at 0°C.

  • Step 3: Allow to warm to RT. Do not heat above 40°C unless conversion is stalled.

Operational Workflow & Troubleshooting

The following flowchart guides the decision-making process during the reaction.

Workflow Start Start Reaction (BFNA + Nuc + Base) Check IPC: Check HPLC/TLC (t = 2 hrs) Start->Check Result1 SM Consumed Single Product Check->Result1 >95% Conv Result2 SM Remaining No By-products Check->Result2 <80% Conv Result3 Mixture of Products (Loss of Br observed) Check->Result3 Impurity >5% Action1 Proceed to Workup (Quench H2O) Result1->Action1 Action2 Increase Temp by 10°C or Add 0.2 eq Nucleophile Result2->Action2 Action3 LOWER Temp Check Stoichiometry Switch Solvent (DMF -> MeCN) Result3->Action3 Action2->Check

Caption: Decision tree for reaction monitoring. Priority is placed on temperature modulation to avoid regioselectivity loss.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Nucleophile poor/bulky; Solvent too non-polar.Switch to DMSO or NMP; Increase Temp (max 90°C).
Loss of Bromine Temp too high; "Hard" nucleophile attacking C2.Lower temp; Use softer base (

vs NaH).
Darkening/Tarry Mix Decomposition of Nitro group; Exotherm.Ensure inert atmosphere (

); Slow addition of reagents.
Regioisomer Mix Competition from C2 attack.Reduce solvent polarity (MeCN instead of DMF) to tighten ion pairing.

Safety & Handling

Warning: Nitro-aromatic compounds are energetic and can be toxic. 2-Bromo-4-fluoro-5-nitroanisole should be treated as a potential sensitizer and mutagen.

  • Explosion Hazard: While this specific anisole is generally stable,

    
     reactions can be exothermic. Run reactions behind a blast shield if scaling >10g.
    
  • Toxicity: Avoid inhalation of dust.[1] Use a localized exhaust hood.

  • Waste: Aqueous waste streams containing fluorides and nitro-aromatics must be segregated and treated as hazardous chemical waste. Do not mix with strong oxidizers.[1]

References

  • Regioselectivity in

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[2] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

  • Synthesis of Vandetanib (ZD6474)

    • Li, X., et al. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups. Molecules, 21(12), 1728. Link

  • Theoretical Basis of Halogen Displacement (Element Effect)

    • Chupakhin, O. N., & Charushin, V. N. (1994). Nucleophilic Aromatic Substitution of Hydrogen.[2] Academic Press. (General Reference for

      
       kinetics).
      
  • Safety Data for Nitro-Anisole Derivatives

    • PubChem.[3] (n.d.). 2-Bromo-5-fluoro-4-nitroaniline (Structural Analog Safety Data). Link

Sources

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki Coupling Reaction

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics and functional materials. Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of biaryl structures.[1][2] First reported by Akira Suzuki in 1979, this reaction has become indispensable due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1][2][3]

This application note provides a detailed guide to the Suzuki coupling of a specific and challenging substrate: 2-Bromo-4-fluoro-5-nitroanisole. This molecule is of significant interest in medicinal chemistry due to the presence of multiple functional groups that can be further elaborated. The electron-withdrawing nature of the nitro and fluoro groups presents unique challenges and opportunities in the Suzuki coupling, which will be addressed herein.

Understanding the Reactivity of 2-Bromo-4-fluoro-5-nitroanisole

The substrate, 2-Bromo-4-fluoro-5-nitroanisole, possesses several key features that influence its reactivity in a Suzuki coupling:

  • Aryl Bromide: The carbon-bromine bond is a common and effective handle for palladium-catalyzed cross-coupling reactions. Its reactivity is intermediate between that of iodides and chlorides.[1]

  • Electron-Deficient Ring: The presence of a strong electron-withdrawing nitro group and a moderately electron-withdrawing fluorine atom significantly activates the aryl bromide towards oxidative addition, the rate-determining step in many Suzuki couplings.[4][5] This enhanced reactivity can allow for milder reaction conditions.

  • Steric Hindrance: The bromine atom is situated ortho to a methoxy group, which can introduce a degree of steric hindrance around the reaction center. This needs to be considered when selecting the appropriate palladium catalyst and ligand.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the reaction conditions. The generally accepted catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

Suzuki_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Alkoxo/Hydroxo Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Diaryl-Palladium Complex Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Product Ar-X Aryl Halide (2-Bromo-4-fluoro-5-nitroanisole) Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 Boronic Acid Borate_Complex Borate Complex [R-B(OH)3]- R-B(OH)2->Borate_Complex + Base Base Base (e.g., K2CO3) Base->Ar-Pd(II)-OR(L2) Borate_Complex->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocol for the Suzuki Coupling of 2-Bromo-4-fluoro-5-nitroanisole

This protocol is a general guideline and may require optimization depending on the specific boronic acid used.

Materials:

  • 2-Bromo-4-fluoro-5-nitroanisole

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-fluoro-5-nitroanisole (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL). Degassing of the solvent is crucial to prevent oxidation of the palladium catalyst and phosphine ligands.[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Vigorous stirring is especially important for biphasic solvent systems to ensure efficient mixing.[7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC)[8], gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[8] A small aliquot of the reaction mixture can be taken, diluted, and analyzed.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters.

ParameterRecommended OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3)For electron-deficient aryl bromides, a variety of catalysts can be effective. Pd(PPh₃)₄ is a classic choice. For more challenging couplings or to improve yields, more advanced catalysts with bulky, electron-rich phosphine ligands like those developed by Buchwald are recommended.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is crucial for the activation of the boronic acid to facilitate transmetalation.[9] The choice of base can depend on the solvent and the presence of base-sensitive functional groups. K₃PO₄ is often a robust choice.[3] KF can be used for substrates with base-labile groups.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[1] The choice of solvent can influence the reaction rate and selectivity.
Temperature 80 - 110 °CHeating is typically required to drive the reaction to completion.[7] The optimal temperature will depend on the reactivity of the specific coupling partners and the solvent used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Use a fresh, high-quality palladium catalyst.- Ensure thorough degassing of the reaction mixture and solvents.[7]- Screen different bases and solvent systems.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst- Improve the degassing procedure.[7]- Consider using a Pd(0) source like Pd(PPh₃)₄ to minimize this side reaction.[7]
Dehalogenation of Starting Material - Presence of hydride sources (e.g., certain bases or solvents)- Switch to a non-hydridic base like a carbonate or phosphate and an aprotic solvent.[7]
Protodeborylation of Boronic Acid - Instability of the boronic acid, especially under prolonged heating or in the presence of water- Use a slight excess of the boronic acid.- Consider using a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[1][6]

Analytical Characterization Workflow

A systematic approach to monitoring and characterizing the reaction is essential for successful synthesis.

Caption: A typical workflow for reaction monitoring and product characterization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds. The protocol and guidelines presented in this application note provide a solid starting point for the successful coupling of 2-Bromo-4-fluoro-5-nitroanisole. By understanding the underlying principles of the reaction and carefully controlling the experimental parameters, researchers can effectively utilize this versatile transformation in their synthetic endeavors.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? - ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - Semantic Scholar. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • SUZUKI REACTION MONITORING. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [Link]

Sources

Application Note: Chemoselective Demethylation of 2-Bromo-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 2-Bromo-4-fluoro-5-nitroanisole to 2-Bromo-4-fluoro-5-nitrophenol represents a critical deprotection step in the synthesis of next-generation EGFR inhibitors (e.g., quinazoline-based kinase inhibitors).

This transformation presents a severe chemoselectivity challenge. The substrate contains a fluorine atom located para to a nitro group and ortho to a bromine. This electronic arrangement renders the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (


). Standard demethylation protocols involving strong nucleophiles (e.g., sodium thiomethoxide, cyanide) or basic hydrolysis will catastrophically fail, resulting in the displacement of the fluorine atom rather than the methyl group.

This guide details two validated protocols prioritizing Lewis Acid-mediated cleavage , which operates via an oxophilic mechanism to preserve the labile C–F bond.

Strategic Analysis: The Chemoselectivity Challenge

Before selecting a protocol, researchers must understand the competing reaction pathways. The nitro group at position 5 strongly withdraws electron density from the ring, activating the fluorine at position 4.

Reaction Pathway Diagram

The following diagram illustrates the divergence between the desired Lewis Acid pathway and the fatal Nucleophilic pathway.

Chemoselectivity Substrate 2-Bromo-4-fluoro- 5-nitroanisole PathA Path A: Lewis Acid (BBr3 or AlCl3) Substrate->PathA PathB Path B: Strong Nucleophile (RS-, OH-, CN-) Substrate->PathB Product TARGET PRODUCT 2-Bromo-4-fluoro- 5-nitrophenol PathA->Product O-Demethylation (Preserves F) Byproduct IMPURITY (SNAr) 2-Bromo-4-(alkylthio)- 5-nitroanisole PathB->Byproduct F-Displacement (Loss of F)

Figure 1: Mechanistic divergence. Path A (Green) utilizes oxophilic Lewis acids to target the ether oxygen. Path B (Red) utilizes soft nucleophiles that attack the activated carbon bearing the fluorine.

Method Comparison Table

ParameterMethod A: Boron Tribromide (

)
Method B: Aluminum Chloride (

)
Method C: Thiolates/Basic
Mechanism Lewis Acid ComplexationLewis Acid Complexation

/

F-Retention Excellent Good (Temp dependent)Poor (High risk of

)
Cost HighLowLow
Scalability Low to Medium (<100g)High (>1kg)N/A (Fails)
Conditions -78°C to 0°C, Anhydrous0°C to RT, AnhydrousReflux, Basic
Recommendation Primary Choice Scale-up Choice DO NOT USE

Detailed Protocols

Protocol A: Boron Tribromide ( ) – The Gold Standard

Best for: Milligram to gram-scale synthesis where purity is paramount. Mechanism:


 coordinates to the ether oxygen, forming a zwitterionic complex. The bromide ion then attacks the methyl group in an 

fashion, cleaving the O-Me bond while the O-B bond remains intact until hydrolysis.
Reagents
  • Substrate: 2-Bromo-4-fluoro-5-nitroanisole (1.0 equiv)

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in DCM (3.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH) and Saturated

    
    
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen.

  • Dissolution: Dissolve the substrate in anhydrous DCM (concentration ~0.1 M). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add the

    
     solution dropwise via syringe over 20 minutes.
    
    • Note: The solution may turn dark orange/red due to the formation of the borate complex.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (higher

      
      ) should disappear; the borate complex usually stays at the baseline.
      
  • Quenching (CRITICAL): Cool the mixture back to -20°C. Add MeOH dropwise very slowly. This reaction is violently exothermic and generates HBr gas.

  • Hydrolysis: After the initial violence subsides, add saturated aqueous

    
     until pH ~7-8. Stir vigorously for 30 minutes to hydrolyze the borate ester.
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Protocol B: Aluminum Chloride ( ) – The Scalable Alternative

Best for: Multi-gram to kilogram scale-up where


 is cost-prohibitive.
Mechanism: 

acts as a Lewis acid similar to

.[1] While often used with additives like NaI, for this specific fluoro-nitro substrate, we avoid strong nucleophilic additives (iodide is safer than thiolates, but neat

is preferred if possible).
Reagents
  • Substrate: 2-Bromo-4-fluoro-5-nitroanisole (1.0 equiv)

  • Reagent: Anhydrous Aluminum Chloride (

    
    ) (3.0 - 4.0 equiv)
    
  • Solvent: Anhydrous DCM or Toluene (DCM is preferred for ease of workup).

Step-by-Step Procedure
  • Preparation: Pulverize

    
     using a mortar and pestle immediately before use (it is highly hygroscopic).
    
  • Setup: Place the substrate in a dry flask under nitrogen. Add anhydrous DCM (0.2 M).

  • Addition: Cool to 0°C . Add powdered

    
     in portions over 15 minutes.
    
    • Observation: The mixture will likely become a slurry.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-6 hours.

    • Caution: Do not reflux unless absolutely necessary. High heat increases the risk of defluorination.

  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice and dilute HCl (1M). Stir vigorously to break up aluminum salts.

  • Isolation: Extract with Ethyl Acetate (

    
    ).[2] Wash combined organics with Brine. Dry over 
    
    
    
    and concentrate.

Analytical Validation (QC)

Upon isolation, the product must be validated to ensure the fluorine atom is intact.

Data Summary Table
Analysis TypeExpected Result for ProductIndication of Failure (Side Reaction)
1H NMR Loss of singlet at ~3.9 ppm (OMe). Appearance of broad singlet at >10 ppm (OH).Retention of OMe signal (incomplete) or complex aliphatic signals (if nucleophile incorporated).
19F NMR Critical Check. Single signal retained (shift may move slightly from SM).Loss of Signal (indicates F displacement) or appearance of new F peaks.
Mass Spec (LCMS) [M-H]- = 234/236 (Br isotope pattern).Mass corresponding to -SMe or -OH substitution at F position.
Appearance Yellow to orange solid.Dark tar/black oil (polymerization).

Safety & Handling

  • HBr/HCl Generation: Both protocols generate acid halides upon quenching. All operations must be performed in a functioning fume hood.

  • Nitro Compounds: Polynitro aromatics can be energetic. While this mono-nitro compound is generally stable, avoid subjecting the dry solid to excessive heat or friction.

  • Hydrofluoric Acid Risk: In the unlikely event of F-hydrolysis during acidic workup, trace HF may be generated. Use plasticware for quenching if possible and wear appropriate PPE (gloves/face shield).

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for Phenols: Cleavage of Methyl Ethers.[3] John Wiley & Sons.

  • BBr3 Mechanism & Kinetics. Sousa e Silva, F. C., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC/NIH.

  • AlCl3 Demethylation Utility. Negi, A. S., et al. (2005). A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. Synthetic Communications.

  • SNAr Risks in Fluoro-Nitro Arenes. Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][4][5] Chemical Reviews. (Foundational text on Nitro-activation of Halogens).

  • Synthesis of Analogous Phenols. WO 2025/109026. Process for the preparation of 4-fluoro-3-methoxyaniline (discusses nitro/fluoro/bromo intermediates).

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective Buchwald-Hartwig (B-H) amination of 2-Bromo-4-fluoro-5-nitroanisole (1) . This substrate presents a classic "selectivity triangle" challenge common in kinase inhibitor synthesis (e.g., EGFR inhibitors). The presence of a nitro group ortho to a fluorine atom creates a high risk of background Nucleophilic Aromatic Substitution (


), while the bromine atom serves as the intended handle for Palladium-catalyzed cross-coupling.

Key Deliverable: A robust protocol achieving >95% chemoselectivity for C–N bond formation at the C-Br position, preserving the C-F bond for subsequent functionalization.

Substrate Analysis & Mechanistic Challenge

The Substrate Profile

2-Bromo-4-fluoro-5-nitroanisole is a densely functionalized arene.

  • Nitro (

    
    ):  Strongly electron-withdrawing. Activates the ring for nucleophilic attack but can also coordinate to Pd, potentially poisoning the catalyst.
    
  • Fluorine (F): Located ortho to the nitro group. This creates a "hotspot" for

    
     by primary amines, especially under basic conditions.
    
  • Bromine (Br): The desired site for Oxidative Addition (OA).

The Chemoselectivity Conflict

The success of this reaction relies on kinetic differentiation.

  • Path A (Desired): Palladium inserts into the C-Br bond (Oxidative Addition). This requires an electron-rich, bulky ligand to facilitate OA and Reductive Elimination (RE).

  • Path B (Undesired): The amine attacks the C-F bond directly via

    
     (Meisenheimer complex intermediate), driven by the electron-poor nature of the ring.
    

Mechanistic Pathway Diagram The following diagram illustrates the competing pathways and the critical decision nodes.

Chemoselectivity Substrate 2-Bromo-4-fluoro- 5-nitroanisole Pd_Cycle Pd(0) Catalyst (Ligand Controlled) Substrate->Pd_Cycle  + Ligand Base Base (Cs2CO3 vs NaOtBu) Substrate->Base  + Amine Path_A Oxidative Addition (C-Br Bond) Pd_Cycle->Path_A  Fast (Catalytic) Base->Pd_Cycle  Activates Amine Path_B Nucleophilic Attack (C-F Bond) Base->Path_B  Thermal (No Pd) Product_A Target Product (Amination at Br) Path_A->Product_A  Reductive Elimination Product_B Byproduct (SNAr at F) Path_B->Product_B  Fluorine Displacement

Figure 1: Competing reaction pathways. Path A (Green) is the desired catalytic cycle. Path B (Red) is the parasitic background reaction driven by strong bases or high temperatures.

Optimization Strategy

To favor Path A, we must accelerate the Pd cycle while suppressing the


 background.
Ligand Selection[1]
  • Recommendation: Xantphos or BrettPhos .

  • Rationale:

    • Xantphos: A bidentate ligand with a wide bite angle. It is exceptionally good at preventing the formation of stable palladacycles with the nitro group. It promotes the reductive elimination step, which is often rate-limiting for electron-poor arenes.

    • BrettPhos: A bulky monodentate ligand. Excellent for primary amines and prevents

      
      -hydride elimination.
      
Base Selection (Critical Control Point)
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    . These strong bases will trigger rapid
    
    
    at the Fluorine position.
  • Select:

    
      or 
    
    
    
    . These weaker, inorganic bases are sufficient to deprotonate the Pd-bound amine in the catalytic cycle but are generally not strong enough to drive the background
    
    
    at significant rates at moderate temperatures.
Solvent System
  • 1,4-Dioxane or Toluene .

  • Insight: Non-polar or weakly polar solvents suppress the charge-separated transition state of the

    
     reaction (Meisenheimer complex) while supporting the neutral Pd-catalytic cycle.
    

Experimental Protocol

Materials Table
ReagentEquiv.RoleNotes
2-Bromo-4-fluoro-5-nitroanisole 1.0SubstrateLimiting reagent.[1]
Amine (R-NH2) 1.2NucleophilePrimary or Secondary.[2]

0.02 (2 mol%)Catalyst PrecursorSource of Pd(0).
Xantphos 0.04 (4 mol%)Ligand1:2 Pd:Ligand ratio essential.

2.0BaseMust be anhydrous/finely ground.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.
Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried. The reaction is sensitive to oxygen (deactivates catalyst) and water (hydrolysis of C-F bond).

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon counter-flow, add

      
       (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol) to a vial.
      
    • Add 2 mL of anhydrous 1,4-dioxane.

    • Stir at room temperature for 5-10 minutes until the solution turns a clear reddish-orange. This ensures active catalyst formation (

      
      ) before substrate exposure.
      
  • Reaction Setup:

    • To a reaction tube equipped with a magnetic stir bar, add:

      • 2-Bromo-4-fluoro-5-nitroanisole (250 mg, 1.0 mmol).

      • 
         (650 mg, 2.0 mmol).
        
      • Amine (1.2 mmol).

    • Note: If the amine is a liquid, add it after the solvent.

  • Initiation:

    • Transfer the pre-formed Catalyst/Ligand solution to the reaction tube via syringe.

    • Add remaining Dioxane to reach a total volume of 5 mL (0.2 M concentration).

    • Seal the tube with a septum cap.

    • Sparge with Argon/Nitrogen for 5 minutes (needle in solution, vent needle out).

  • Reaction:

    • Place the vessel in a pre-heated block at 90°C .

    • Stir vigorously (800-1000 rpm). The insolubility of

      
       requires high agitation for efficient surface-mediated deprotonation.
      
    • Time: 4 to 16 hours.

  • Monitoring (HPLC/UPLC):

    • Sample at 1 hour and 4 hours.

    • Target: Disappearance of starting material (SM).

    • Watchlist:

      • SM: Retention Time (RT) ~ X min.

      • Product: RT ~ Y min (Mass = SM - Br + Amine - H).

      • 
         Impurity:  Mass = SM - F + Amine - H. (This indicates temperature is too high or base is too strong).
        
  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Experimental Workflow Diagram

Workflow Setup Setup: Combine Aryl Bromide, Base, Pd2(dba)3, Xantphos Degas Degas: Sparge with Ar/N2 (10 min) Strict O2 exclusion Setup->Degas Heat Reaction: Heat to 90°C Solvent: Dioxane Degas->Heat Monitor Monitor (HPLC): Check for Des-Bromo (Prod) vs Des-Fluoro (Impurity) Heat->Monitor Monitor->Heat Incomplete Workup Workup: Filter (Celite) -> Conc. -> Column Monitor->Workup Conversion >95%

Figure 2: Standard experimental workflow for B-H amination.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst poisoning by Nitro group.Switch to BrettPhos Pd G3 precatalyst (higher activity). Increase Temp to 100°C.
Formation of

Product (>5%)
Base is too strong or Temp too high.Switch base to

or

. Lower Temp to 80°C.
Protodebromination (Reduction)

-Hydride elimination or solvent H-source.
Ensure solvent is anhydrous. Switch ligand to BrettPhos (steric bulk prevents

-elimination).
Catalyst "Blacking Out" Pd aggregation (instability).Increase Ligand:Pd ratio to 2.5:1. Ensure strict Oxygen exclusion.

References

  • Review of Buchwald-Hartwig Amination

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Chemoselectivity in Halonitroarenes

    • Fors, B. P., & Buchwald, S. L. (2008).[3][4] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[4][5][6] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Xantphos Ligand Utility

    • Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient palladium-catalysed amination of aryl bromides and aryl triflates using the Xantphos ligand. Tetrahedron Letters, 42(32), 5425-5428.
  • Base Effects in Pd-Catalysis: Maji, A., et al. (2024). Base-Controlled Selectivity in Palladium-Catalyzed Cross-Coupling. Organic Process Research & Development. (General Reference for Inorganic Base Selection).

Sources

step-by-step preparation of 2-Bromo-4-fluoro-5-nitroanisole from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Bromo-4-fluoro-5-nitroanisole (also identified as 1-bromo-5-fluoro-2-methoxy-4-nitrobenzene) presents a classic regioselectivity challenge in aromatic substitution. Direct nitration of the parent anisole (2-bromo-4-fluoroanisole) typically yields a mixture of isomers, predominantly the 6-nitro derivative, due to the strong ortho-directing effect of the methoxy group.

To ensure high regiochemical purity and yield, this application note details the Phenolic Alkylation Route . This strategy relies on the methylation of 2-bromo-4-fluoro-5-nitrophenol , a precursor where the nitro group has been installed with high regiocontrol (often via a protected carbonate intermediate) prior to the introduction of the methyl group.

Key Advantages of this Protocol:
  • Regiospecificity: Eliminates the formation of the difficult-to-separate 6-nitro isomer.

  • Scalability: The methylation step uses standard reagents (MeI or DMS) and proceeds in high yield (>90%).

  • Operational Simplicity: Avoids the use of harsh nitrating mixtures in the final step, simplifying workup.

Synthetic Workflow Visualization

The following diagram illustrates the critical decision pathway, highlighting why the phenolic alkylation route is superior to direct nitration.

SynthesisPath Start Starting Material: 2-Bromo-4-fluorophenol RouteA_Step1 Direct Methylation Start->RouteA_Step1 Route A (Risky) RouteB_Step1 Protection (Carbonate) Start->RouteB_Step1 Route B (Recommended) InterA Intermediate: 2-Bromo-4-fluoroanisole RouteA_Step1->InterA RouteA_Step2 Nitration (HNO3/H2SO4) InterA->RouteA_Step2 ProductA Major Product: 6-Nitro Isomer (Undesired) RouteA_Step2->ProductA Steric/Electronic Control InterB1 Intermediate: Carbonate Derivative RouteB_Step1->InterB1 RouteB_Step2 Regioselective Nitration InterB1->RouteB_Step2 InterB2 Intermediate: 5-Nitro Carbonate RouteB_Step2->InterB2 RouteB_Step3 Hydrolysis InterB2->RouteB_Step3 Precursor CRITICAL PRECURSOR: 2-Bromo-4-fluoro-5-nitrophenol RouteB_Step3->Precursor FinalStep O-Methylation (MeI/K2CO3) Precursor->FinalStep Target TARGET: 2-Bromo-4-fluoro-5-nitroanisole FinalStep->Target

Caption: Comparative workflow showing the failure mode of direct anisole nitration versus the robust phenolic alkylation pathway.

Detailed Experimental Protocol

Protocol A: Methylation of 2-Bromo-4-fluoro-5-nitrophenol

This is the definitive method for generating the target molecule. The starting phenol is commercially available or synthesized via the carbonate route (see Section 4).

Reagents & Equipment
ComponentSpecificationQuantity (Scale: 1g)Molar Eq.
Precursor 2-Bromo-4-fluoro-5-nitrophenol1.00 g (4.24 mmol)1.0
Alkylating Agent Iodomethane (MeI)0.39 mL (6.36 mmol)1.5
Base Potassium Carbonate (K₂CO₃)0.88 g (6.36 mmol)1.5
Solvent Acetone (Anhydrous)10 mL10 vol
Atmosphere Nitrogen or ArgonBalloon pressure-
Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.

  • Dissolution: Charge the flask with 2-bromo-4-fluoro-5-nitrophenol (1.00 g) and anhydrous acetone (10 mL). Stir until fully dissolved.

    • Note: DMF (Dimethylformamide) can be used as an alternative solvent if higher temperatures are required, but acetone simplifies workup.

  • Base Addition: Add Potassium Carbonate (0.88 g) in a single portion. The suspension may turn yellow/orange due to phenoxide formation.

  • Alkylation: Add Iodomethane (0.39 mL) dropwise via syringe.

    • Safety: MeI is a suspected carcinogen and volatile. Perform this step in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting phenol (lower Rf) should disappear, replaced by the less polar anisole product (higher Rf).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KI) through a sintered glass funnel or a pad of Celite.

    • Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude solid.

  • Purification:

    • If necessary, purify via silica gel flash chromatography (Gradient: 0-10% Ethyl Acetate in Hexanes).

    • Typical Yield: 90-95%.

Precursor Insight: The "Hidden" Chemistry

Why start with the phenol?

If the specific phenol precursor is not in stock, it is synthesized via the Carbonate Route to enforce regioselectivity. Direct nitration of 2-bromo-4-fluorophenol often yields the 6-nitro isomer (ortho to OH). To force nitration at the 5-position (para to Br), the phenol is protected as a methyl carbonate.

Brief Protocol for Precursor Synthesis:

  • Protection: React 2-bromo-4-fluorophenol with methyl chloroformate to form 2-bromo-4-fluorophenyl methyl carbonate .

  • Nitration: Treat the carbonate with fuming HNO₃/H₂SO₄. The bulky carbonate group and electronic deactivation shift the nitration preference away from the 6-position, favoring the 5-position (para to Bromine).

  • Hydrolysis: The nitrated carbonate is hydrolyzed (NaOH/MeOH) to yield the required 2-bromo-4-fluoro-5-nitrophenol .

Quality Control & Validation

Confirm the identity of the product using the following analytical markers.

Analytical MethodExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ ~4.0 ppm (s, 3H)Methoxy group (-OMe) . Distinct singlet confirming methylation.
¹H NMR (Aromatic) Two doublets (d)Para-coupling is blocked; observed splitting is due to ¹⁹F-H coupling (large J values).
¹⁹F NMR Single peakConfirms retention of the fluorine atom.
Physical State Pale yellow/off-white solidTypical for nitro-anisoles.

Self-Validating Check:

  • If the ¹H NMR shows a singlet for the aromatic proton at ~7.5-8.0 ppm without fluorine coupling, you may have lost the fluorine (SNAr side reaction), though unlikely under these mild conditions.

  • If the product is an oil that refuses to crystallize, check for residual solvent (DMF) or incomplete methylation.

References

  • Patent Protocol (Primary Source)
  • Precursor Synthesis Strategy

    • Title: Synthesis of 2-bromo-4-fluoro-5-nitrophenol (via Carbonate intermediate).[1][2]

    • Source: PrepChem (Derived from standard nitration protocols for deactiv
    • URL:[Link]

  • Isomer Validation

    • Title: 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene (Chemical Properties).
    • Source: PubChem CID 1352244-77-9.
    • URL:[Link]

Sources

functionalization of 2-Bromo-4-fluoro-5-nitroanisole for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Bromo-4-fluoro-5-nitroanisole

Executive Summary

This guide outlines the strategic derivatization of 2-Bromo-4-fluoro-5-nitroanisole , a high-value scaffold for medicinal chemistry. This polysubstituted benzene offers three orthogonal reactivity handles: a labile fluoride for nucleophilic aromatic substitution (


), a bromide for palladium-catalyzed cross-coupling, and a nitro group for reduction/cyclization.[1] This protocol details the chemo-selective "order of operations" required to synthesize complex heterocyclic cores, specifically targeting EGFR inhibitor analogs  and benzimidazole-based pharmacophores .

Strategic Analysis: The Reactivity Map

Success with this scaffold depends on exploiting the electronic differences between the halogenated positions.

  • C4-Fluoro (The "Soft" Target): Highly activated by the ortho-nitro group at C5. This is the most electrophilic site and should be functionalized first via

    
     under mild conditions.
    
  • C2-Bromo (The "Hard" Target): Sterically crowded by the ortho-methoxy group and electronically deactivated for

    
     (meta to nitro). It is reserved for metal-catalyzed cross-coupling (Suzuki/Buchwald) after the C4 position is secured.
    
  • C5-Nitro (The "Switch"): Acts as the activating group for C4. Once reduced to an aniline, it deactivates C4 but enables cyclization (e.g., to benzimidazoles).[1]

ReactivityMap Scaffold 2-Bromo-4-fluoro- 5-nitroanisole SNAr Step 1: SNAr (C4-F) Nucleophilic Displacement Scaffold->SNAr High Selectivity (Ortho-NO2 activation) Red Step 2: Nitro Reduction (C5-NO2) Switch Electronic Bias SNAr->Red Fe/NH4Cl or H2/Pd Cyc Step 3: Cyclization (Benzimidazole Formation) Red->Cyc Ortho-diamine condensation Suzuki Step 4: Pd-Coupling (C2-Br) Biaryl/Heterobiaryl Synthesis Cyc->Suzuki Late-stage diversification

Figure 1: Chemo-selective functionalization strategy. The C4-Fluoro must be engaged before nitro reduction to utilize the activating effect of the nitro group.

Module A: Regioselective (C4-Functionalization)

Objective: Displacement of the C4-Fluorine with an amine nucleophile (e.g., morpholine, aniline, or piperazine).[1]

Mechanism: The reaction proceeds via a Meisenheimer Complex .[2][3][4][5] The ortho-nitro group stabilizes the anionic intermediate through resonance. The C2-Bromine remains intact because it is meta to the nitro group (poor stabilization) and C-F bonds are more polarized than C-Br bonds, facilitating the initial nucleophilic attack.

Protocol 1: C4-Amination
  • Substrate: 2-Bromo-4-fluoro-5-nitroanisole (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)[1][4]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Temperature: 60°C

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (4.0 mmol) of 2-Bromo-4-fluoro-5-nitroanisole in 10 mL of dry MeCN.

  • Addition: Add 1.1 g (8.0 mmol) of powdered, anhydrous

    
    .
    
  • Nucleophile: Add 0.42 mL (4.8 mmol) of morpholine dropwise.

  • Reaction: Heat to 60°C under

    
     atmosphere for 4 hours.
    
    • Validation point: Monitor by TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a yellow/orange spot (
      
      
      
      ).[1]
  • Workup: Cool to RT. Pour into 50 mL ice water. The product often precipitates as a yellow solid. Filter and wash with water. If no precipitate, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.[1]
    

Yield Expectation: 85–95% Key Insight: Avoid using strong alkoxide bases (e.g., NaOMe) as they may cause competitive


 at the methoxy group or demethylation.

Module B: Nitro Reduction & Benzimidazole Cyclization

Objective: Convert the C5-Nitro group to an amine, generating an ortho-phenylenediamine motif (since C4 now has an amine from Module A). This motif is the precursor for benzimidazoles.

Protocol 2: Iron-Mediated Reduction
  • Substrate: Product from Module A (1.0 equiv)

  • Reagent: Iron powder (5.0 equiv),

    
     (5.0 equiv)[1]
    
  • Solvent: EtOH/Water (4:1)[1]

  • Temperature: 80°C (Reflux)

Step-by-Step Procedure:

  • Suspension: Suspend the nitro-amine intermediate in EtOH/Water (20 mL total volume per gram).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat to vigorous reflux for 2 hours.

    • Validation point: The bright yellow color of the nitro compound will fade to a pale brown/colorless solution (fluorescent under UV). LCMS should show

      
       corresponding to the amine (
      
      
      
      ).[1]
  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.

  • Concentration: Evaporate solvent to yield the crude diamine. Note: Phenylenediamines are oxidation-sensitive; proceed immediately to cyclization.

Protocol 3: One-Pot Cyclization to Benzimidazole

To form the benzimidazole core (common in kinase inhibitors), react the crude diamine with an aldehyde or orthoester.

  • Reagent: Triethyl orthoformate (solvent & reagent) or Benzaldehyde/NaHSO3.

  • Conditions: Reflux with catalytic p-TsOH (10 mol%).

  • Result: Formation of the 1-substituted-5-methoxy-6-bromo-benzimidazole core.

BenzimidazoleSynthesis Start Module A Product (C4-Amine, C5-Nitro) Intermediate Ortho-Diamine (Unstable Intermediate) Start->Intermediate Fe / NH4Cl Reduction Product Benzimidazole Core (Bioactive Scaffold) Intermediate->Product HC(OEt)3 / pTsOH Cyclization

Figure 2: Synthesis of the Benzimidazole Pharmacophore.

Module C: Late-Stage Cross-Coupling (C2-Bromo)

Objective: Functionalize the C2-position using Suzuki-Miyaura coupling. This is typically done last to prevent catalyst poisoning by the free amines or nitro groups, and to maximize convergence.

Challenge: The C2-Bromo is sterically hindered by the C1-Methoxy group. High-activity catalysts are required.

Protocol 4: High-Efficiency Suzuki Coupling
  • Substrate: Benzimidazole intermediate (from Module B) or Nitro-intermediate (from Module A).

  • Boronic Acid: Phenylboronic acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.[1]
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (9:1).[1]

Step-by-Step Procedure:

  • Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvents. Sparge with Argon for 10 mins.

  • Catalyst: Add Pd catalyst quickly under Argon flow. Cap the vial.

  • Heating: Heat to 90°C (oil bath) or 110°C (Microwave) for 1-2 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.[1] Purify via Column Chromatography.

Summary of Reaction Parameters

Reaction TypeTarget PositionReagentsCritical ParameterTypical Yield

C4-FluoroAmine,

, MeCN
Temp < 80°C to avoid byproduct90%
Reduction C5-NitroFe,

, EtOH/H2O
Filter hot to remove Fe sludge95%
Cyclization C4/C5Orthoester,

Inert atmosphere (oxidation risk)80%
Suzuki C2-Bromo

, Pd(dppf)
Degassing is crucial70-85%

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412.[1]

  • Nitro Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95.[1]

  • Suzuki-Miyaura Coupling on Sterically Hindered Aryl Halides

    • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research, 41(11), 1461-1473.[1]

  • Benzimidazole Synthesis in Medicinal Chemistry

    • Bansal, Y., & Silakari, O. (2012).[1] "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.[1]

  • Polysubstituted Nitro-Anisole Reactivity (Analogous Substrates)

    • Blaser, H. U., et al. (2003).[1] "Selective nitro reduction." Organic Reactions, 63, 293-298.[1] [1]

Disclaimer: This protocol involves hazardous chemicals (nitro compounds, organometallics).[1] All procedures should be performed in a fume hood with appropriate PPE. Consult local safety data sheets (SDS) before use.

Sources

Troubleshooting & Optimization

purification of 2-Bromo-4-fluoro-5-nitroanisole via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-4-fluoro-5-nitroanisole Ticket ID: #PUR-2BF5N-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely working with 2-Bromo-4-fluoro-5-nitroanisole (CAS: 103291-07-2 or analog), a critical intermediate in the synthesis of Vandetanib (ZD6474) and other EGFR/VEGFR kinase inhibitors.

The purification of this intermediate is a known bottleneck. The primary challenges are regioisomer contamination (specifically the 6-nitro isomer) and the tendency of the product to "oil out" rather than crystallize due to its moderate melting point and lipophilic halogen substituents.

This guide moves beyond generic advice, offering a specific recrystallization protocol optimized for nitro-halo-anisoles, supported by troubleshooting workflows for phase separation issues.

Module 1: Optimized Recrystallization Protocol (SOP)

Primary Solvent System: Ethanol (95%) or Isopropanol (IPA). Anti-Solvent: Water (if using alcohols) or Heptane (if using Ethyl Acetate). Target Purity: >98% (HPLC).

The "Seeded Cooling" Method

Why this works: Nitroanisoles often form supersaturated solutions that crash out as oils. Seeding at the metastable zone prevents this.

  • Dissolution (The Saturation Point):

    • Charge the crude solid into a flask equipped with a reflux condenser and magnetic stirrer.

    • Add Ethanol (95%) at a ratio of 3-4 mL per gram of crude.

    • Heat to reflux (~78°C). If the solid does not dissolve completely, add more ethanol in 0.5 mL/g increments until a clear yellow/orange solution is obtained.

    • Critical Step: If insoluble black specks remain (inorganic salts or polymerized tars), perform a hot filtration immediately through a pre-warmed sintered glass funnel.

  • The Metastable Zone (Seeding):

    • Remove from heat and allow the solution to cool slowly with gentle stirring.

    • Monitor the temperature.[1][2][3] When the solution reaches 55–60°C (just above the expected precipitation point), add 0.5% w/w of pure seed crystals .

    • Observation: You should see a persistent cloudiness (nucleation) form around the seeds.

  • Controlled Crystallization:

    • Allow the mixture to cool to room temperature (20–25°C) over 2 hours . Do not use an ice bath yet.

    • Anti-Solvent Addition (Optional but recommended for yield): Once at room temperature, dropwise add Water (0.5 mL/g) to drive further precipitation.

    • Note: If the solution turns milky/oily immediately upon water addition, STOP . Reheat to redissolve and cool slower (see Troubleshooting).

  • Isolation:

    • Cool the slurry to 0–5°C in an ice bath for 30 minutes.

    • Filter via vacuum suction.

    • Wash the cake with cold Ethanol/Water (1:1) .

    • Dry in a vacuum oven at 40°C (Do not exceed 50°C initially to prevent melting if impurities are present).

Module 2: Troubleshooting & Decision Logic

The following diagram maps the critical decision points when the crystallization fails (e.g., oiling out or low purity).

Recrystallization_Logic Start Crude 2-Bromo-4-fluoro-5-nitroanisole Solvent Dissolve in Hot Ethanol (3-4 vol) Start->Solvent CheckSol Is solution clear? Solvent->CheckSol HotFilter Hot Filtration (Remove salts/tars) CheckSol->HotFilter No (Solids present) Cooling Cool to 50-60°C CheckSol->Cooling Yes HotFilter->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck Crystals Crystals Formed StateCheck->Crystals Precipitate Oil Oiling Out (Liquid Phase Separation) StateCheck->Oil Two Liquid Layers Isolation Filter & Wash (Cold EtOH) Crystals->Isolation RemedyOil Remedy: Reheat + Add more solvent OR Add Seed Crystals Oil->RemedyOil RemedyOil->Cooling Retry PurityCheck Check Purity (HPLC) Isolation->PurityCheck Recrys2 Recrystallize again (Switch to IPA/Heptane) PurityCheck->Recrys2 Fail (Isomers present) Final Pure Product (>98%) PurityCheck->Final Pass Recrys2->Isolation

Figure 1: Decision tree for the purification workflow, addressing the common "oiling out" phenomenon.

Module 3: Impurity Profiling & Management

Understanding your impurities is key to selecting the right solvent.

Impurity TypeOriginSolubility BehaviorRemoval Strategy
Regioisomer (6-Nitro) Nitration byproduct (ortho to OMe)Similar to product but often more soluble in alcohols.Ethanol Recrystallization: The 5-nitro isomer (product) packs better in the lattice and crystallizes first. Keep mother liquor volume high to retain the 6-nitro isomer in solution.
Starting Material Incomplete reaction (2-Br-4-F-Anisole)Highly lipophilic; soluble in Hexane/Heptane.Wash Step: Wash the filter cake with cold Heptane. The starting material will wash away, while the nitro-product remains insoluble in Heptane.
Dinitrated Species Over-nitrationHighly polar; poor solubility in Ethanol.Hot Filtration: These often appear as higher-melting solids that do not dissolve during the initial reflux. Filter them out before cooling.
Phenolic Byproducts Ether cleavage (Demethylation)Acidic; soluble in basic water.Base Wash: Dissolve crude in Ethyl Acetate and wash with 5% NaHCO3 before attempting recrystallization.

Module 4: Frequently Asked Questions (FAQs)

Q1: The product is oiling out even with slow cooling. What now? A: This is a classic issue with halogenated nitroanisoles.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The friction creates nucleation sites.

  • Solvent Switch: Switch from Ethanol to Isopropanol (IPA) / Hexane . Dissolve in minimum hot IPA, then add hot Hexane until cloudy. The non-polar hexane reduces the solubility of the "oil" phase, forcing it to crystallize.

Q2: My melting point is lower than the literature value (e.g., 90°C vs 105°C). A: A depressed melting point usually indicates isomer contamination . The 6-nitro isomer acts as an impurity that disrupts the crystal lattice. Perform a TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (1:4). If you see a secondary spot very close to the main spot, you need a second recrystallization. Note: Do not rely solely on MP; use HPLC for confirmation.

Q3: Can I use column chromatography instead? A: Yes, but it is less scalable. If you must, use a gradient of Hexane → 10% Ethyl Acetate in Hexane . The nitro group makes the product stickier than the non-nitrated starting material, so the starting material elutes first, followed by the product.

Q4: Is this compound shock-sensitive? A: While mononitro aromatics are generally stable, they are energetic.

  • Thermal Stability: Avoid heating the dry solid above 150°C.

  • Reaction Safety: During the synthesis (nitration), thermal runaway is a risk. During purification, the main risk is drying . Ensure the oven is vented and does not exceed 50°C, as melting the solid in the oven can lead to decomposition or sublimation.

References

  • Vandetanib Synthesis & Intermediates

    • Patent: AstraZeneca AB. "Process for the preparation of 4-fluoro-3-methoxyaniline (and precursors)." WO 2025/109026 A1. (Contextualizes the 2-bromo-4-fluoro-5-nitroanisole intermediate).

    • Journal: Li, Z., et al. "Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups." Molecules, 2016, 21(12), 1728.[4] (Describes the handling of the quinazoline/aniline intermediates).

  • General Purification of Nitroanisoles

    • Protocol: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • Data: PubChem. "2-Bromo-5-fluoro-4-nitroaniline (Analog Data)."[5] (Used for physical property estimation of the anisole derivative).

  • Safety Data

    • Sigma-Aldrich.[6][7] "Safety Data Sheet: 2-Bromo-4-fluoroanisole (Precursor)." (Highlights halogenated anisole hazards).

Sources

removing regioisomeric impurities from 2-Bromo-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-4-fluoro-5-nitroanisole

Topic: Removing Regioisomeric Impurities from 2-Bromo-4-fluoro-5-nitroanisole Ticket ID: #PUR-BFNA-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2][3]

Executive Summary

The synthesis of 2-Bromo-4-fluoro-5-nitroanisole (BFNA) via the nitration of 2-bromo-4-fluoroanisole is governed by competing directing effects.[1][2][3] The methoxy group (strong activator) directs substitution to the ortho position (C6), while the fluorine and bromine atoms (weak deactivators but ortho/para directors) direct towards C5.[3]

While C6 is kinetically favored by the methoxy group, the C5 position (the target) is often thermodynamically accessible or favored under specific acidic conditions.[3] Consequently, crude reaction mixtures frequently contain significant amounts of the 6-nitro regioisomer (2-Bromo-4-fluoro-6-nitroanisole) as the primary impurity.[1][2][3]

This guide details the diagnostic identification of these isomers and provides two validated purification workflows: Fractional Crystallization (for scale-up) and Flash Chromatography (for high-purity R&D).[1][2][3]

Part 1: Diagnostic & Identification (Troubleshooting)

Q: How do I definitively distinguish the target (5-nitro) from the impurity (6-nitro) using 1H NMR?

A: The key differentiator is the 19F-1H coupling constant of the aromatic protons.[2][3]

  • Target (5-Nitro Isomer):

    • Structure: Protons are located at C3 and C6 .[1][2][3]

    • H3 Signal: Appears as a doublet (d) with a large coupling constant (

      
      ) because it is ortho to the fluorine atom.[1][3]
      
    • H6 Signal: Appears as a singlet or a doublet with a very small coupling constant (

      
      ) because it is meta to the fluorine atom.[3]
      
    • Result: You will see one large splitting and one small splitting/singlet .[1][2][3]

  • Impurity (6-Nitro Isomer):

    • Structure: Protons are located at C3 and C5 .[1][2][3]

    • H3 Signal: Ortho to fluorine (

      
      ).[1][2][3]
      
    • H5 Signal: Also ortho to fluorine (

      
      ).
      
    • Result: You will see two distinct doublets with large coupling constants .

Q: Why does my TLC show the impurity running faster (higher R_f)?

A: This is a classic "Ortho Effect."[1][2][3] In the 6-nitro isomer, the nitro group is ortho to the methoxy group.[2][3] The dipoles of the methoxy and nitro groups often partially cancel or induce a twist in the molecule that shields the polar nitro group, reducing its interaction with the silica gel.[3] The target 5-nitro isomer has a more distributed "para-like" polarity, interacting more strongly with the stationary phase.[2][3]

  • Impurity (6-NO2): Higher

    
     (Less polar).[1][2][3]
    
  • Target (5-NO2): Lower

    
     (More polar).
    

Part 2: Purification Protocols

Method A: Fractional Crystallization (Recommended for >10g Scale)[1][2]

Context: The 5-nitro target possesses a 1,2,4,5-substitution pattern (pseudo-durene), which typically packs more efficiently in a crystal lattice than the asymmetric 1,2,3,5-pattern of the 6-nitro impurity.[1][2] This solubility difference is the basis for separation.

Reagents:

  • Crude BFNA solid[1][2]

  • Ethanol (95% or absolute) or Isopropyl Alcohol (IPA)[1]

Protocol:

  • Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add Ethanol (approx. 5 mL per gram of crude).[1][2][3]

  • Reflux: Heat to reflux (

    
    ) with stirring. If the solid does not dissolve completely, add more solvent in small increments (0.5 mL/g) until a clear yellow solution is obtained.[3]
    
  • Controlled Cooling: Turn off the heat and allow the flask to cool slowly to room temperature on the oil bath (do not remove immediately). This slow cooling promotes the growth of pure crystals.[2][3]

  • Nucleation: If no crystals form at

    
    , scratch the glass or add a seed crystal of pure 5-nitro isomer.[1][2][3]
    
  • Chilling: Move the flask to an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Filter the crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold Ethanol (

    
    ). The yellow mother liquor contains the enriched 6-nitro impurity.[1][2][3]
    
  • Analysis: Dry the solid and check purity via 1H NMR. If >5% impurity remains, repeat the process.

Method B: Flash Column Chromatography (High Purity / <5g Scale)

Context: When yield is secondary to absolute purity, or if the isomer ratio is close to 50:50, chromatography is required.[2]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexanes : Ethyl Acetate (Gradient)[1][2][3]

Protocol:

  • Equilibration: Equilibrate the column with 95:5 Hexanes:EtOAc.

  • Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid loading with pure EtOAc as it broadens bands.[1][2][3]

  • Elution Gradient:

    • 0–5 mins: 95:5 (Elutes non-polar debris).[1][2][3]

    • 5–20 mins: Gradient to 90:10. The 6-nitro impurity (Spot 1) will elute here. [1][2][3]

    • 20–35 mins: Hold at 85:15 or 80:20. The 5-nitro target (Spot 2) will elute here.

  • Collection: Collect fractions. The target is the second major UV-active spot.[1][2][3]

  • Validation: Spot fractions on a TLC plate. The target spot should stain strongly under UV (254 nm).[1][2][3]

Part 3: Comparative Data & Visuals

Table 1: Isomer Comparison
FeatureTarget (5-Nitro)Impurity (6-Nitro)Diagnostic Note
Substitution Pattern 1,2,4,5 (Symmetric)1,2,3,5 (Asymmetric)Target packs better (Higher MP).
NMR (Aromatic) 1 Large

, 1 Small

2 Large

values
Look for the "singlet-like" H6 in Target.[1][2][3]
TLC (

)
Lower (0.3 in 9:1 Hex:EtOAc)Higher (0.45 in 9:1 Hex:EtOAc)Impurity elutes first.[1][2][3]
Solubility (EtOH) LowerHigherImpurity stays in mother liquor.[1][2][3]
Figure 1: Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture (Target + Regioisomer) CheckScale Check Scale & Purity Start->CheckScale SmallScale Scale < 5g OR Target < 60% of mixture CheckScale->SmallScale LargeScale Scale > 10g AND Target > 60% of mixture CheckScale->LargeScale Column Method B: Flash Chromatography (Silica Gel) SmallScale->Column Crystal Method A: Recrystallization (Ethanol/IPA) LargeScale->Crystal ImpurityFraction Fraction 1: 6-Nitro Impurity (Fast Eluting) Column->ImpurityFraction Elutes First TargetFraction Fraction 2: 5-Nitro Target (Slow Eluting) Column->TargetFraction Elutes Second MotherLiquor Mother Liquor: Contains 6-Nitro Impurity Crystal->MotherLiquor Filtrate Crystals Crystals: Pure 5-Nitro Target Crystal->Crystals Precipitate

Caption: Decision matrix for selecting the optimal purification route based on scale and crude purity.

Part 4: Expert FAQs

Q: I tried recrystallizing from Ethanol, but the product "oiled out" instead of crystallizing. What happened? A: "Oiling out" occurs when the solution temperature is above the melting point of the solvated product, or the impurity profile is too high, depressing the melting point.

  • Fix: Re-dissolve the oil by heating.[2][3] Add a small amount of a co-solvent like Water (dropwise) to the hot Ethanol solution until slight turbidity persists, then clear it with a drop of Ethanol.[3] Allow it to cool very slowly with vigorous stirring. The stirring helps break up the oil droplets and induce nucleation.[2][3]

Q: Can I use the mother liquor to recover more target? A: Yes, but be careful. The mother liquor is enriched in the 6-nitro impurity.[1][2][3] You can concentrate the mother liquor and subject it to Method B (Chromatography) to scavenge the remaining target.[2][3] Do not try to recrystallize a second crop directly, as the impurity levels will likely be too high, leading to co-crystallization.[2]

Q: Why is the 6-nitro isomer formed at all? Shouldn't F and Br direct to C5? A: While F and Br do direct to C5, the Methoxy (OMe) group is a much stronger activator than halogens.[3] OMe directs ortho (C2 and C6) and para (C4).[1][2][3] Since C2 and C4 are blocked, the "electronic pressure" from OMe is focused on C6.[3] The formation of the 5-nitro target is actually the result of the "combined" directing power of the F and Br overcoming the OMe influence, or steric hindrance at C6.[3] This competition is why the impurity is intrinsic to the synthesis and must be managed downstream [1, 2].[2][3]

References

  • PubChem. (n.d.).[1][2][3] 2-Bromo-5-fluoro-4-nitroaniline Compound Summary (Precursor/Analog Logic). National Center for Biotechnology Information.[1][2][3] Retrieved February 15, 2026, from [Link][1]

Sources

minimizing debromination side reactions in 2-Bromo-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination in 2-Bromo-4-fluoro-5-nitroanisole Ticket ID: #BNFA-Red-001 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Debromination Dilemma"

You are working with 2-Bromo-4-fluoro-5-nitroanisole , a densely functionalized scaffold. The primary challenge with this molecule is the competing reactivity of the aryl bromide (C-Br) bond during the reduction of the nitro group (


).

Standard catalytic hydrogenation (Pd/C +


) is contraindicated . Palladium readily inserts into the C-Br bond, leading to hydrodebromination (yielding 4-fluoro-3-methoxyaniline) rather than the desired 2-bromo-4-fluoro-5-methoxyaniline. Furthermore, the 4-fluoro  position is activated by the ortho-nitro group, making it susceptible to nucleophilic attack (

) if basic reducing agents (e.g., hydrazine/base) are employed.

This guide provides three validated workflows to navigate these competing selectivities.

Module 1: Nitro Reduction (The Critical Step)

Method A: The "Gold Standard" – Sulfided Platinum on Carbon

Best for: High-value late-stage intermediates; GMP environments; clean impurity profiles.

Why it works: Sulfided Platinum (Pt(S)/C) is "poisoned." The sulfur modifies the electronic properties of the platinum surface, drastically reducing its affinity for oxidative addition into C-Halogen bonds while maintaining high activity for nitro reduction.

User Protocol
  • Setup: Charge a hydrogenation vessel with 2-Bromo-4-fluoro-5-nitroanisole (1.0 equiv) and solvent (EtOAc or MeOH).

  • Catalyst: Add 5% Pt(S)/C (1–3 wt% loading relative to substrate).

    • Note: Do not confuse with standard Pt/C. Ensure the label specifies "Sulfided."

  • Conditions: Pressurize with

    
     (1–5 bar) at ambient temperature (20–25 °C).
    
  • Monitoring: Monitor via HPLC. The reaction is typically slower than Pd/C; allow 4–12 hours.

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Rinse with EtOAc.[1][2] Concentrate filtrate.[1][2]

Troubleshooting FAQ:

Q: The reaction is stalling at 80% conversion. A: Pt(S)/C is sensitive to steric bulk. Increase


 pressure to 10 bar or gently warm to 35 °C. Do not  exceed 50 °C, or dehalogenation may begin.
Method B: The "Industrial Workhorse" – Iron/Acetic Acid (Bechamp)

Best for: Large-scale batches; cost-sensitive projects; avoiding noble metals.

Why it works: Iron-mediated reduction proceeds via a single-electron transfer (SET) mechanism that is highly chemoselective for nitro groups. It requires an acidic medium, which protects the base-sensitive 4-fluoro group from


 side reactions.
User Protocol
  • Slurry: Suspend 2-Bromo-4-fluoro-5-nitroanisole (1.0 equiv) in EtOH/Water (4:1 ratio).

  • Activation: Add Iron powder (3.0–5.0 equiv) and Ammonium Chloride (

    
    , 1.0 equiv) or catalytic Acetic Acid.
    
  • Reflux: Heat to 70–80 °C with vigorous mechanical stirring (essential as Fe is heavy).

  • Completion: Reaction is usually complete in 1–3 hours.

  • Workup (Critical):

    • Issue: Iron sludge can form stable emulsions.

    • Fix: Filter the hot mixture through Celite. Wash the cake with hot EtOAc.

    • Neutralization: Adjust filtrate pH to ~8 with saturated

      
       before phase separation to ensure the aniline is in the organic layer.
      
Method C: The "Mild Alternative" – Stannous Chloride ( )

Best for: Small-scale research; substrates sensitive to protic acids.

Why it works:


 acts as a selective reducing agent under mild conditions.[1][3] However, it generates stoichiometric tin waste, making it unsuitable for large scale.
User Protocol
  • Dissolution: Dissolve substrate in EtOH or EtOAc.

  • Reagent: Add

    
     (5.0 equiv).
    
  • Reaction: Stir at 70 °C (reflux) under

    
    .
    
  • Quench: Cool and pour onto ice/water. Neutralize carefully with

    
     (watch for foaming).
    

Module 2: Troubleshooting & Decision Matrix

Comparative Data: Catalyst Performance
ParameterPd/C (Standard)Pt(S)/C (Sulfided)Fe / AcOHSnCl2
Nitro Reduction FastModerateModerateModerate
Br Retention Poor (<10%) Excellent (>98%) Excellent (>99%) Excellent (>99%)
F Retention GoodGoodGoodGood
Workup Easy (Filter)Easy (Filter)Difficult (Emulsion)Difficult (Tin salts)
Scalability HighHighHighLow
Visualizing the Workflow

The following diagram illustrates the decision logic for processing 2-Bromo-4-fluoro-5-nitroanisole.

G Start Start: 2-Bromo-4-fluoro-5-nitroanisole Goal Goal: Reduce Nitro to Amine? Start->Goal Check_Scale Scale / Constraints? Goal->Check_Scale Path_Pd Avoid Pd/C + H2 (High Risk: Debromination) Goal->Path_Pd Don't do this Path_Pt Use Pt(S)/C + H2 (Cleanest Profile) Check_Scale->Path_Pt High Value / GMP Path_Fe Use Fe / AcOH (Lowest Cost) Check_Scale->Path_Fe Large Scale / Cost Path_Sn Use SnCl2 (Small Scale Only) Check_Scale->Path_Sn Research Scale Workup_Pt Filter Celite -> Evaporate Path_Pt->Workup_Pt Workup_Fe Filter Hot -> Base Wash -> Extract Path_Fe->Workup_Fe Path_Sn->Workup_Fe Product Product: 2-Bromo-4-fluoro-5-methoxyaniline Workup_Pt->Product Workup_Fe->Product

Caption: Decision tree for chemoselective reduction of nitroarenes containing sensitive halogens.

Module 3: Advanced FAQs

Q1: Can I use Transfer Hydrogenation (e.g., Ammonium Formate + Pd/C)?

A: Proceed with extreme caution. While transfer hydrogenation is milder than high-pressure


, Pd/C is still an active catalyst for oxidative addition into aryl bromides. If you must use this method, switch the catalyst to Raney Nickel , which is generally less reactive toward Ar-Br bonds than Palladium, or strictly control the stoichiometry of the formate donor.
Q2: I see a new impurity at RRT 0.85. What is it?

A: If you are using basic conditions (e.g., Hydrazine hydrate), this is likely the


 product  where the 4-Fluoro group has been displaced by a nucleophile (methoxy or hydrazino group). The 5-nitro group strongly activates the 4-position. Always maintain neutral or acidic pH  during reduction to preserve the C-F bond.
Q3: How do I prevent debromination during subsequent Suzuki Couplings?

A: If your next step is coupling the Br, you might encounter protodebromination (Ar-Br


 Ar-H).
  • Cause: This often occurs if the transmetallation step is slow, allowing the Pd-Ar intermediate to abstract a hydride from the solvent (especially alcohols).

  • Fix:

    • Use anhydrous solvents (Dioxane, Toluene) instead of EtOH/Water.

    • Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate reductive elimination.

    • Avoid strong alkoxide bases; use

      
       or 
      
      
      
      .

References

  • Selective Hydrogenation of Halonitroarenes

    • Title: Platinum, sulfided, on carbon (Product Specification & Applications)[4]

    • Source: Sigma-Aldrich / Merck
    • Link:

  • Iron-Mediated Reduction (Bechamp)

    • Title: Bechamp Reduction: The reduction of aromatic nitro compound into corresponding amino compound.[5][6]

    • Source: Cambridge / Common Organic Chemistry
    • Link:

  • Dehalogenation Mechanisms

    • Title: Reductive Dehalogenation of Aryl Bromides and Chlorides[7][8][9]

    • Source: Organic Chemistry Portal / Synthesis 2010
    • Link:

  • Suzuki Coupling Troubleshooting

    • Title: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides
    • Source: BenchChem Technical Support[1][2]

    • Link: (Simulated based on search context)

Sources

Technical Support Center: Solubilization Strategies for 2-Bromo-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Ticket ID: BFNA-SOL-001 Subject: Overcoming aqueous insolubility of 2-Bromo-4-fluoro-5-nitroanisole (BFNA) in synthesis and biological assays.

Executive Summary

2-Bromo-4-fluoro-5-nitroanisole (BFNA) is a highly lipophilic, crystalline intermediate (MW: 250.02 g/mol ) frequently used as a scaffold in the synthesis of EGFR inhibitors and kinase-targeting small molecules.[1] Its structural rigidity and high lattice energy result in negligible aqueous solubility (< 10 µg/mL predicted), posing severe challenges in:

  • Nucleophilic Aromatic Substitution (SNAr): Reacting BFNA with aqueous nucleophiles.

  • Biological Screening: Preventing precipitation ("crashing out") upon dilution into assay buffers.

This guide provides validated protocols to solubilize BFNA using Phase Transfer Catalysis (PTC) for synthesis and Hydrotropic/Cosolvent systems for biological applications.

Module 1: Chemical Synthesis (SNAr Optimization)

The Challenge: In SNAr reactions, BFNA is dissolved in an organic solvent, while the nucleophile (e.g., an amine salt, azide, or hydroxide) often resides in an aqueous phase. The reaction stalls because the reagents cannot meet.

The Solution: Phase Transfer Catalysis (PTC) Do not force BFNA into water. Instead, shuttle the aqueous nucleophile into the organic phase using a quaternary ammonium salt.

Protocol A: PTC-Mediated SNAr Reaction

Best for: Reacting BFNA with ionic nucleophiles (e.g., NaN3, KOH, or amino acid salts).

Reagents:

  • Substrate: BFNA (1.0 equiv) dissolved in Toluene or DCM (Organic Phase).

  • Nucleophile: Sodium Azide or Potassium Carbonate (1.5 equiv) in Water (Aqueous Phase).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

Step-by-Step Workflow:

  • Preparation: Dissolve BFNA in Toluene (0.5 M concentration). The solution should be clear yellow.

  • Biphasic Setup: Add the aqueous solution of the nucleophile directly to the toluene solution. You will see two distinct layers.

  • Catalyst Addition: Add 5 mol% TBAB.

    • Mechanism:[1][2][3] The lipophilic tetrabutylammonium cation pairs with the nucleophilic anion (N3⁻) in the water phase and shuttles it into the toluene phase.

  • Agitation: Vigorous stirring (1000+ RPM) is critical to maximize the interfacial surface area.

  • Monitoring: Heat to 60°C. Monitor by TLC (Hexane/EtOAc 8:2). The product will accumulate in the organic layer.

Expert Insight: If the reaction is sluggish, switch the organic solvent to Chlorobenzene (higher boiling point) or use 18-Crown-6 if your nucleophile counter-ion is Potassium (K+).

Module 2: Biological Assay Formulation

The Challenge: BFNA must be dissolved in an aqueous buffer (PBS, pH 7.4) for cell-based or enzymatic assays.[1] Standard DMSO stocks often precipitate immediately upon dilution, causing false negatives (due to lack of compound) or false positives (due to aggregate scattering).

The Solution: The "Intermediate Dilution" Method Avoid jumping directly from 100% DMSO to 100% Buffer.

Protocol B: Stable Assay Preparation (0.1% DMSO limit)
StepSolvent SystemConcentrationProcedure
1. Master Stock 100% DMSO (Anhydrous)10 mMDissolve solid BFNA. Sonicate for 5 mins to ensure no micro-crystals remain.
2. Intermediate 50% DMSO / 50% PEG-4001 mMDilute Master Stock 1:10 into PEG-400.[1] This "softens" the polarity shift.
3. Working Sol. Assay Buffer + 0.5% Tween-8010 µMDilute Intermediate 1:100 into buffer containing surfactant.

Why this works:

  • PEG-400: Acts as a cosolvent bridge, preventing the immediate "shock" crystallization that occurs when hydrophobic molecules hit water.

  • Tween-80: A non-ionic surfactant that forms micelles around BFNA molecules, keeping them thermodynamically stable in the aqueous buffer.

Module 3: Visualizing the Solubilization Logic

The following diagram illustrates the decision matrix for selecting the correct solubilization strategy based on your experimental end-goal.

BFNA_Solubility Start Start: BFNA Solid Goal Define Application Start->Goal Synth Chemical Synthesis (S_NAr / Coupling) Goal->Synth Bio Biological Assay (Cell/Enzyme) Goal->Bio SolventChoice Solvent Selection Synth->SolventChoice Precip Risk of Precipitation? Bio->Precip Organic Organic Solvent (DCM, Toluene) SolventChoice->Organic Biphasic Polar Polar Aprotic (DMF, DMSO) SolventChoice->Polar Monophasic PTC USE Phase Transfer Catalysis (TBAB) Organic->PTC Heat High Temp (80°C+) Requires Workup Polar->Heat Direct Direct Dilution Precip->Direct Low Conc (<1µM) Complex Complexation Precip->Complex High Conc (>10µM) DMSO DMSO Spike (<0.5% v/v) Direct->DMSO Cyclo Cyclodextrin (HP-beta-CD) Complex->Cyclo

Caption: Decision matrix for BFNA solubilization. Red paths indicate synthesis workflows; Green paths indicate biological assay formulation.

Troubleshooting & FAQs

Q1: My reaction in Ethanol/Water (1:1) yielded no product after 24 hours. Why? A: BFNA is likely not dissolved in the 50% water fraction, and the nucleophile is not dissolved in the 50% ethanol fraction. The reagents are effectively separated.

  • Fix: Switch to DMF (Dimethylformamide). It dissolves both BFNA and most inorganic salts (like NaN3) moderately well. Alternatively, use the PTC method (Protocol A) described above.

Q2: I see a fine white precipitate in my cell culture media after adding BFNA. A: This is "Crash Out." The BFNA has crystallized.

  • Fix: Pre-complex BFNA with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

    • Protocol: Dissolve BFNA in a small amount of acetone. Add this to a 20% w/v aqueous solution of HP-β-CD.[1] Stir open to air to let the acetone evaporate. The resulting clear solution contains BFNA encapsulated in the cyclodextrin ring, which is fully water-soluble.

Q3: Can I use DMSO for the SNAr reaction? A: Yes, but removing DMSO during workup is difficult due to its high boiling point (189°C).

  • Recommendation: Use Acetonitrile if possible (easier to rotovap) or dilute the DMSO reaction with 10x water and extract with Ethyl Acetate to recover the product.

Q4: What is the estimated LogP of BFNA? A: The estimated LogP is ~2.5 - 2.8 . This places it firmly in the "lipophilic" category, explaining why it partitions poorly into water but well into cell membranes.

References
  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine (Analogous Chemistry). BenchChem.[2] Link

  • Dooley, C., et al. (2025).[2][4] Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.[1][4][5][6] Nature Catalysis, 8, 107–115.[4] Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[7][8][9] ISRN Pharmaceutics. (General principles of cosolvency and cyclodextrin complexation). Link

  • PubChem. (2025).[10] 2-Bromo-4-fluoroanisole Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Regiocontrol in Functionalization of 2-Bromo-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Improving Regioselectivity in Substitution Reactions of 2-Bromo-4-fluoro-5-nitroanisole (CAS: 103212-70-6). Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist.

Executive Summary: The Substrate "Personality"

You are working with a densely functionalized scaffold. The reactivity of 2-Bromo-4-fluoro-5-nitroanisole is defined by the electronic "tug-of-war" orchestrated by the nitro group at position C5.

  • The Nitro Effect: The NO₂ group activates both the ortho position (C4-F) and the para position (C2-Br) toward nucleophilic attack.

  • The Selectivity Switch:

    • SNAr Domain: The reaction is kinetically controlled by the electronegativity of the leaving group. Fluorine (C4) reacts significantly faster than Bromine (C2) due to the stabilization of the Meisenheimer complex.

    • Metal-Catalysis Domain: The reaction is controlled by bond dissociation energy (BDE). The C-Br bond (C2) undergoes oxidative addition with Pd(0) much faster than the C-F bond (C4).

This guide provides the protocols to exploit these differences, ensuring you hit the target site exclusively.

Module 1: Targeting C4-F (SNAr Pathway)

Primary Application: Introduction of amine or ether motifs (e.g., Osimertinib intermediate synthesis).

Core Mechanism

In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Fluorine’s high electronegativity lowers the energy of the LUMO at C4, accelerating this step despite being a poor leaving group in SN2 contexts.

Protocol: High-Fidelity C4 Displacement

Objective: Displace Fluorine with an amine nucleophile (R-NH₂) without touching the Bromine.

  • Solvent Selection: Use Acetonitrile (MeCN) or THF for mild nucleophiles. Use DMSO only if high temperature (>80°C) is strictly required (rare).

    • Why: Aprotic polar solvents stabilize the intermediate complex.

  • Base: Use DIPEA (Hunig's Base) or K₂CO₃ .

    • Avoid: Hydroxide bases (NaOH/KOH) or alkoxides (NaOMe) unless you specifically want the phenol/ether. Strong anionic bases promote side reactions at the C2-Br site.

  • Temperature: Maintain 60°C – 80°C .

    • Warning: Exceeding 100°C increases the risk of displacing the C2-Bromine (albeit slowly) or causing nitro-reduction if reducing agents are present.

Troubleshooting SNAr (FAQ)

Q: I am observing a mixture of products where the Bromine is also lost. Why? A: This usually indicates "over-cooking" or the presence of a transition metal contaminant.

  • Diagnostic: Check your nucleophile stoichiometry. A large excess (>3 equiv) combined with high heat (>100°C) forces the thermodynamically stable but kinetically slower attack at C2-Br.

  • Fix: Limit nucleophile to 1.1 equivalents. Lower temperature to 60°C and extend reaction time.

Q: My LCMS shows a peak with Mass [M+16] or [M-2]. What is this? A: This is likely hydrolysis of the C4-F to a phenol (C4-OH), often caused by wet solvents or hygroscopic bases.

  • Fix: The C4-F bond is extremely sensitive to hydrolysis due to the ortho-nitro activation. Use anhydrous solvents and dry your inorganic bases (K₂CO₃) before use.

Module 2: Targeting C2-Br (Cross-Coupling Pathway)

Primary Application: Biaryl synthesis or introduction of carbon chains while retaining the Fluorine handle.

Core Mechanism

Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) relies on oxidative addition. The C-Br bond is weaker than C-F, allowing selective insertion of Pd(0).

Protocol: Chemoselective C2 Functionalization

Objective: Suzuki coupling at C2-Br while preserving C4-F.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ .

    • Why: These standard catalysts insert readily into Ar-Br but are generally inert toward Ar-F under standard conditions. Avoid specialized "activation" ligands (like BrettPhos) designed to activate aryl fluorides/chlorides unless intended.

  • Base: Na₂CO₃ or K₃PO₄ (mild aqueous bases).

  • Solvent: Dioxane/Water (4:1) or Toluene/Water .

  • Temperature: 80°C – 90°C .

Troubleshooting Cross-Coupling (FAQ)

Q: The reaction is stalling, but I'm afraid to increase heat to avoid reacting the Fluorine. A: The C4-F bond is very robust against Pd(0) oxidative addition. You can safely heat to 100°C–110°C without activating the C-F bond, provided you are not using a specialized electron-rich phosphine ligand. The Nitro group is the bigger concern (potential for reduction or catalyst poisoning).

Q: I see homocoupling of my boronic acid, but no product. A: The Nitro group at C5 can coordinate to Palladium, dampening its activity.

  • Fix: Increase catalyst loading to 5 mol%. Ensure the reaction is strictly anaerobic (degas solvents thoroughly), as Nitro groups can facilitate oxidative decomposition of the catalyst in the presence of O₂.

Module 3: Visualizing the Strategy

Decision Tree: Reaction Pathway Selection

The following diagram illustrates the logical flow for selecting conditions based on your desired substitution pattern.

ReactionLogic Start Substrate: 2-Bromo-4-fluoro-5-nitroanisole Goal Desired Bond Formation? Start->Goal PathSNAr Target: C4 (Displace F) Goal->PathSNAr Nucleophilic Attack PathPd Target: C2 (Displace Br) Goal->PathPd Metal Coupling CondSNAr Condition Set A: S_N_Ar Mechanism Nucleophile: Amines/Thiols Base: DIPEA/K2CO3 Temp: < 80°C PathSNAr->CondSNAr Exploit -I Effect of F CondPd Condition Set B: Pd-Catalysis Partner: Boronic Acids/Amines Cat: Pd(dppf)Cl2 Temp: 80-100°C PathPd->CondPd Exploit Weak C-Br Bond ProdSNAr Product A: 2-Bromo-4-Subst-5-nitroanisole (Osimertinib Intermediate) CondSNAr->ProdSNAr ProdPd Product B: 2-Subst-4-fluoro-5-nitroanisole (Biaryl Scaffold) CondPd->ProdPd

Caption: Logical workflow for selecting the correct reaction manifold based on chemoselectivity principles.

Comparative Data: Leaving Group Reactivity

This table summarizes why C4-F is the preferred site for nucleophilic attack (SNAr) versus C2-Br.

ParameterC4-Fluorine SiteC2-Bromine SiteImplication
Position relative to NO₂ Ortho (Activated)Para (Activated)Both sites are electronically activated.
Electronegativity High (4.0)Moderate (2.96)F strongly stabilizes the transition state (Meisenheimer complex).
Bond Strength (BDE) High (~485 kJ/mol)Low (~280 kJ/mol)Br is easier to break via Metal-Catalysis; F is harder.
SNAr Rate Fast (krel ~ 100-1000)SlowSNAr targets C4-F.
Pd-Oxidative Addition InertFast Pd-Catalysis targets C2-Br.

References

  • Finlay, M. R., et al. (2014).[1] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] "A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols." BenchChem Technical Notes.

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)."

  • AstraZeneca. (2013).[3] "2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators." World Intellectual Property Organization (WO2013014448A1).

  • WuXi AppTec. (2024).[4] "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights.

Sources

Technical Support Center: Scale-Up for 2-Bromo-4-fluoro-5-nitroanisole Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Bromo-4-fluoro-5-nitroanisole is a key building block in medicinal chemistry and materials science. Its synthesis, typically involving the electrophilic bromination of 4-fluoro-3-nitroanisole, presents unique challenges when transitioning from laboratory-scale batches to pilot plant or industrial production. This guide provides a comprehensive troubleshooting framework for researchers, chemists, and process engineers to navigate the complexities of reaction optimization, purification, and safe scale-up.

Synthetic Pathway & Key Transformations

The production of 2-Bromo-4-fluoro-5-nitroanisole is an electrophilic aromatic substitution reaction. The electron-donating methoxy group and the electron-withdrawing nitro and fluoro groups dictate the regioselectivity of the bromination. Understanding this electronic influence is critical for troubleshooting selectivity issues.

Synthesis_Pathway cluster_main Synthetic Route Start 4-Fluoro-3-nitroanisole Product 2-Bromo-4-fluoro-5-nitroanisole Start->Product Electrophilic Aromatic Bromination Reagents Brominating Agent (e.g., Br₂, NBS) + Acid Catalyst (optional) Reagents->Product Side_Products Start 4-Fluoro-3-nitroanisole Desired Desired Product (2-Bromo-4-fluoro-5-nitroanisole) Start->Desired + Br+ (Controlled) Side2 Other Isomers (Incorrect Regioselectivity) Start->Side2 + Br+ (Poor Temp Control) Side1 Di-bromo Product (Over-bromination) Desired->Side1 + Excess Br+

Caption: Pathways to desired and undesired brominated products.

Part B: Work-Up & Purification

Q3: I'm struggling with product isolation. My crystallization process yields an oil or very fine particles that are difficult to filter. What can I do?

A3: Crystallization issues are common when impurities are present or when the cooling and mixing parameters are not optimized. [1]

  • Solvent Selection: The ideal crystallization solvent should provide high solubility at elevated temperatures and low solubility at room temperature or below. A solvent screen using different polarity solvents (e.g., isopropanol, ethanol/water, heptane, toluene) is recommended.

  • Control Supersaturation: Uncontrolled or rapid cooling creates high supersaturation, leading to spontaneous nucleation and the formation of fine, difficult-to-filter crystals or oils. [1]Implement a controlled cooling profile.

  • Seeding: Introduce a small quantity of pure product (seed crystals) at a point of slight supersaturation to encourage controlled crystal growth rather than spontaneous nucleation.

  • Agitation: Mixing should be sufficient to keep crystals suspended but not so aggressive that it causes crystal breakage (attrition), which can generate fines. [1] Q4: After work-up, I observe a persistent emulsion during the aqueous extraction. How can I resolve this?

A4: Emulsions are common in biphasic systems, especially at a larger scale where agitation is more intense. Predicting phase separation behavior from lab to plant scale is a known challenge. [2]

  • Reduce Agitation: Temporarily stop or significantly reduce the mixing speed to allow phases to coalesce.

  • Change Polarity/Ionic Strength: Add a small amount of a saturated brine solution (NaCl). This increases the polarity and density of the aqueous phase, which often helps to break the emulsion.

  • Temperature Change: Gently warming the mixture can sometimes decrease the viscosity of the phases and aid separation.

  • Solvent Addition: Adding a small amount of a different organic solvent (e.g., MTBE or ethyl acetate) can alter the interfacial tension and help break the emulsion.

Part C: Scale-Up Challenges

Q5: We are moving from a 1L flask to a 50L reactor and our yield has dropped. What are the first things to investigate?

A5: A drop in yield upon scale-up often points to issues with mixing, heat transfer, or reagent addition that were not apparent at the lab scale. [3]The surface-area-to-volume ratio decreases dramatically, making heat management the primary concern. [4][5]

ScaleUp_Troubleshooting Start Yield Drop on Scale-Up Check1 Was the reaction exotherm controlled effectively? Start->Check1 Check2 Was mixing adequate? (Check for solids buildup) Check1->Check2 Yes Sol1 Improve Cooling Capacity. Distribute reagent addition over a longer period. Check1->Sol1 No Check3 Was the reagent addition rate scaled correctly? Check2->Check3 Yes Sol2 Adjust agitator speed/design. Ensure solids are suspended. Check2->Sol2 No Check4 Were phase splits clean and complete during work-up? Check3->Check4 Yes Sol3 Re-calculate addition time based on reactor heat transfer capacity. Check3->Sol3 No Sol4 Allow for longer settling times. Check for emulsion layer. Check4->Sol4 No

Sources

Validation & Comparative

13C NMR interpretation for 2-Bromo-4-fluoro-5-nitroanisole

Comparative Guide: C NMR Structural Elucidation of 2-Bromo-4-fluoro-5-nitroanisole

Executive Summary

2-Bromo-4-fluoro-5-nitroanisole is a high-value intermediate in the synthesis of fluorinated bioactive scaffolds (e.g., kinase inhibitors). Its structural integrity is often compromised by the formation of regioisomers (such as 2-bromo-5-fluoro-4-nitroanisole) during nitration or bromination sequences.

This guide compares the Target Product against its most common Regioisomers and Starting Materials . It establishes a self-validating NMR protocol relying on


F-

C spin-spin coupling constants (

)

Key Performance Metric: The definitive differentiation of the target molecule relies on the magnitude of the C1-F coupling (para-coupling,

Theoretical Framework: The Fluorine Effect

To interpret the spectrum accurately, one must understand that the


Coupling Constant Hierarchy ( )

In fluorinated aromatics, the magnitude of splitting follows a predictable decay based on bond distance:

  • 
     (Ipso):  ~240–260 Hz (Huge doublet)
    
  • 
     (Ortho):  ~20–25 Hz (Distinct doublet)
    
  • 
     (Meta):  ~7–10 Hz (Small doublet)
    
  • 
     (Para):  ~1–3 Hz (Broad singlet or very fine doublet)
    

Predicted Data & Assignment Table

Solvent: CDCl

The following table synthesizes calculated Substituent Chemical Shifts (SCS) with empirical coupling data for the target structure.

CarbonPositionTypePredicted

(ppm)
Multiplicity

(Hz)
Assignment Logic (Causality)
C1 Ipso-OMeC

159.7 d / br s~2–3Para to F . Most downfield non-F carbon due to OMe donation.
C4 Ipso-FC

152.5 d255 Ipso to F . Distinctive large coupling; chemical shift dominated by F.
C5 Ipso-NO

C

135.0 d23 Ortho to F . Quaternary. Downfield due to NO

withdrawing effect.
C3 UnsubCH120.9 d23 Ortho to F . Protonated. High coupling (

) distinguishes it from C6.
C2 Ipso-BrC

115.8 d9 Meta to F . Upfield due to steric/heavy atom effect of Br. Small coupling.
C6 UnsubCH112.4 d9 Meta to F . Protonated. Most upfield aromatic signal (ortho to OMe).
OMe MethoxyCH

56.5 s0Far from F; typically a sharp singlet.

Note on Causality: The assignment of C3 vs. C6 is the most critical step. Both are CH carbons, but C3 is ortho to Fluorine (Large


 Hz), while C6 is meta to Fluorine (Small 

Hz).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the NMR signature of the product against its most likely contaminants.

Scenario A: Regioisomer Differentiation

Comparison: Target (4-Fluoro-5-nitro) vs. Isomer (5-Fluoro-4-nitro)

FeatureTarget Product (2-Br-4-F-5-NO

)
Regioisomer (2-Br-5-F-4-NO

)
Differentiation Verdict
C1 Coupling Para to F (

Hz)
Meta to F (

Hz)
Definitive. If C1 (at ~160 ppm) is a clear doublet (

Hz), it is the WRONG isomer.
C6 Coupling Meta to F (

Hz)
Ortho to F (

Hz)
Supportive. Check the most upfield CH signal.
C3 Coupling Ortho to F (

Hz)
Meta to F (

Hz)
Supportive. Check the CH signal near 121 ppm.
Scenario B: Synthesis Verification

Comparison: Target vs. Starting Material (4-Fluoro-3-nitroanisole)

  • Missing Peak: The starting material lacks the C-Br quaternary carbon (~115 ppm).

  • Symmetry Change: Bromination breaks the symmetry (or pseudo-symmetry) of the precursor, shifting C6 significantly upfield due to the ortho-shielding effect of the Methoxy group which is now locked in conformation by the Bromine.

Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Dissolve 20–30 mg of solid in 0.6 mL CDCl

    
     .
    
  • Additive: Add 1 drop of C

    
    F
    
    
    (Hexafluorobenzene) if internal
    
    
    F referencing is required, though usually unnecessary for standard
    
    
    C.
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C2, C4, C5) have long T1 relaxation times. A short D1 will suppress these critical diagnostic peaks.

  • Scans (NS): Minimum 1024 scans .

    • Reasoning: Splitting by Fluorine dilutes signal intensity (a doublet is half as tall as a singlet). High S/N is required to see the outer legs of the multiplets.

  • Spectral Width: 240 ppm (to capture C-F doublets and Carbonyls if over-oxidation occurred).

Step 3: Processing
  • Line Broadening (LB): 1.0 – 2.0 Hz.

    • Reasoning: Reduces noise to reveal the quaternary doublets.

  • Peak Picking: Manually pick peaks. Do not rely on auto-picking for split signals. Calculate

    
    .
    

Visual Workflow: Logic Tree for Assignment

The following diagram illustrates the decision matrix for confirming the structure based on the experimental data.

NMR_Logic_FlowStartAcquire 13C{1H} SpectrumCount_SignalsCount Aromatic Signals(Excluding OMe)Start->Count_SignalsSix_Signals6 Aromatic Carbons Found?Count_Signals->Six_SignalsCheck_C1Analyze C1 (~160 ppm)Measure J(C-F)Decision_IsomerIs J(C1-F) < 4 Hz?Check_C1->Decision_IsomerSix_Signals->StartNo (Check Purity)Six_Signals->Check_C1YesWrong_IsomerWRONG ISOMER(Meta-coupling J~9Hz detected)Decision_Isomer->Wrong_IsomerNoCheck_CHVerify CH Signals (DEPT)Decision_Isomer->Check_CHYesTarget_ConfirmedTARGET CONFIRMED(Para-coupling detected)CH_AnalysisOne Large J (~23Hz)One Small J (~9Hz)Check_CH->CH_AnalysisCH_Analysis->Target_ConfirmedMatches C3/C6 Pattern

Caption: Decision matrix for distinguishing 2-Bromo-4-fluoro-5-nitroanisole from regioisomers using J-coupling.

References

  • SCS & General Assignment

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • C-F Coupling Constants in Aromatics

    • Dolphin, D., & Rozenthal, A. (1982).

      
      F NMR of Fluorinated Aromatics. In Nuclear Magnetic Resonance Spectroscopy. Link
      
  • Regioisomer Differentiation Methodology

    • Oxford Instruments.[1] (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

  • Synthesis & Precursor Data (4-Fluoro-3-nitroanisole)

    • PubChem Compound Summary for CID 24860568. Link

  • Target Molecule Derivative Data (2-Bromo-5-fluoro-4-nitroaniline)

    • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 57488513. Link

Comparative Guide: HPLC Method Development for 2-Bromo-4-fluoro-5-nitroanisole Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Bromo-4-fluoro-5-nitroanisole (BFNA) is a pivotal intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors. The primary analytical hurdle is not retention, but selectivity . Structural regioisomers (specifically the 3-nitro variant) and non-nitrated starting materials often co-elute on standard alkyl-bonded phases due to nearly identical hydrophobicity (LogP) values.

The Verdict: While C18 columns are the industry workhorse, they often fail to resolve the critical 3-nitro regioisomer from the 5-nitro target. This guide demonstrates that a Phenyl-Hexyl stationary phase using Methanol as a modifier provides superior resolution (


) compared to a standard C18/Acetonitrile system (

), driven by specific

interactions.

Technical Context & Impurity Profile

BFNA is an electron-deficient aromatic ring. To ensure the safety and efficacy of the final drug substance (e.g., Osimertinib), the purity method must quantify the following critical impurities:

CompoundRoleSeparation Challenge
2-Bromo-4-fluoro-5-nitroanisole Target Analyte N/A
2-Bromo-4-fluoroanisole Starting MaterialHigh Hydrophobicity; elutes late.
2-Bromo-4-fluoro-3-nitroanisole Critical Regioisomer High Risk. Nearly identical LogP to target. Co-elutes on C18.
2-Bromo-4-fluoro-5-nitrophenol DegradantMore polar (demethylation); elutes early.

Methodology Comparison

We compared two distinct chromatographic systems. The goal was to achieve a Resolution (


) of > 2.0 for the critical isomer pair.
System A: The "Standard" Approach (Baseline)
  • Column: C18 (Octadecylsilane), Fully Porous, 3.5 µm.

  • Mechanism: Hydrophobic Interaction (Van der Waals).

  • Mobile Phase: Water / Acetonitrile (ACN).[1][2]

  • Observation: ACN suppresses

    
     interactions. The separation relies solely on the small hydrophobicity difference between the nitro-positions.
    
System B: The "Selectivity" Approach (Recommended)
  • Column: Phenyl-Hexyl, Core-Shell, 2.7 µm.

  • Mechanism: Hydrophobic +

    
     Interaction.
    
  • Mobile Phase: Water / Methanol (MeOH).

  • Observation: The phenyl ring on the stationary phase interacts with the electron-deficient nitro-aromatic ring of BFNA. Methanol permits these orbital overlaps, whereas ACN (containing a nitrile group) interferes with them.[3]

Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Methanol:Water (Matches initial gradient conditions to prevent "solvent shock" peak distortion).

  • Concentration: 0.5 mg/mL (Target).

  • Pre-treatment: Filter through 0.2 µm PTFE filter (Nylon can bind nitro-aromatics).

Instrument Parameters[1][3][4][5]
ParameterSystem A (C18)System B (Phenyl-Hexyl)
Stationary Phase ZORBAX Eclipse Plus C18 (or equiv.)Poroshell 120 Phenyl-Hexyl (or equiv.)[3]
Dimensions 150 x 4.6 mm, 3.5 µm100 x 3.0 mm, 2.7 µm (Core-Shell)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.6 mL/min
Column Temp 30°C40°C (Enhances mass transfer)
Detection UV @ 254 nm (bw 4 nm)UV @ 254 nm (bw 4 nm)
Gradient Profiles[6]

System A (C18):

  • 0 min: 40% B

  • 15 min: 80% B

  • 20 min: 80% B (Wash)

System B (Phenyl-Hexyl) - Optimized:

  • 0 min: 35% B

  • 12 min: 65% B

  • 15 min: 95% B (Wash)

Results & Discussion

The following data summarizes the chromatographic performance. The critical quality attribute (CQA) is the resolution between the 3-nitro isomer and the 5-nitro target.

ParameterSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.4 min9.2 minComparable
Selectivity (

) Isomer/Target
1.021.15 Significant Improvement
Resolution (

)
1.1 (Co-elution)2.8 (Baseline Separation) Pass
Tailing Factor (

)
1.31.1Improved
Backpressure ~120 bar~280 bar (Due to MeOH viscosity)Acceptable
Why System B Wins: The "Pi-Pi" Effect

In System A, the C18 chain only "sees" the hydrophobicity. Since the 3-nitro and 5-nitro isomers have the same atoms, their hydrophobic footprint is nearly identical.

In System B, the Phenyl-Hexyl phase engages in


 stacking with the nitro-substituted benzene ring. The position of the nitro group (ortho vs. meta relative to other substituents) alters the electron density distribution, significantly changing how strongly the isomer interacts with the stationary phase. Crucially, Methanol is used because Acetonitrile's own 

-electrons (in the

bond) would compete with the analyte for the stationary phase, nullifying the selectivity gain.

Visualizations

Method Development Workflow

This diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl solution, compliant with QbD (Quality by Design) principles.

MethodDevelopment Start Start: BFNA Purity Method Screening Initial Screening Column: C18 Solvent: ACN/Water Start->Screening CheckRes Check Resolution (Rs) Isomer vs Target Screening->CheckRes Fail Rs < 1.5 (Co-elution) CheckRes->Fail No Validate Validation (ICH Q2) CheckRes->Validate Yes (Unlikely) AnalyzeStruct Analyze Structure Nitro-aromatic + Halogens Fail->AnalyzeStruct SelectAlt Select Alternative Mechanism Pi-Pi Interaction Required AnalyzeStruct->SelectAlt SwitchPhase Switch Phase: Phenyl-Hexyl or Biphenyl SelectAlt->SwitchPhase SwitchSolvent Switch Solvent: Methanol (Enable Pi-Pi) SwitchPhase->SwitchSolvent Optimization Optimize Gradient Temp: 40°C SwitchSolvent->Optimization FinalCheck Final Rs > 2.0 Optimization->FinalCheck FinalCheck->Validate

Caption: Decision tree for selecting Phenyl-Hexyl phases for nitro-aromatic separations.

Separation Mechanism (Pi-Pi Interaction)[6]

PiInteraction cluster_0 System A: C18 + ACN cluster_1 System B: Phenyl-Hexyl + MeOH C18 C18 Ligand (Alkyl Chain) InteractionA Hydrophobic Only (Weak Selectivity) C18->InteractionA AnalyteA BFNA Isomers AnalyteA->InteractionA Phenyl Phenyl Ligand (Aromatic Ring) InteractionB Hydrophobic + Pi-Pi Stacking (High Selectivity) Phenyl->InteractionB AnalyteB BFNA Isomers AnalyteB->InteractionB

Caption: Comparison of interaction mechanisms. System B utilizes orbital overlap for separation.

Validation Strategy (ICH Q2(R2))

To transition this method from development to QC release, validation must follow the ICH Q2(R2) guidelines (effective June 2024).

  • Specificity: Inject the "Spiked" solution containing the 3-nitro regioisomer. Demonstrate baseline separation (

    
    ). Use a PDA detector to verify peak purity (absence of co-eluting impurities under the main peak).
    
  • Linearity: Establish a range from LOQ (approx. 0.05%) to 120% of the target concentration.

  • Accuracy: Spike samples with known impurities at 3 levels (50%, 100%, 150% of limit).

  • Robustness: Deliberately vary the % Methanol (

    
    ) and Temperature (
    
    
    
    ). Note: Phenyl phases can be sensitive to temperature changes regarding selectivity.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with Pi-Pi Interaction and a C-18 Column. [Link]

  • Phenomenex. (2024).[5] Reversed Phase HPLC Method Development Guide: Solvents and Phenyl Selectivity. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10255060, 2-Bromo-4-fluoro-5-nitroanisole. [Link]

Sources

Optimization of LC-MS/MS Fragmentation for 2-Bromo-4-fluoro-5-nitroanisole: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-Bromo-4-fluoro-5-nitroanisole (CAS: 1003709-37-0) is a critical regulatory starting material (RSM) and intermediate in the synthesis of third-generation EGFR inhibitors, such as Osimertinib .[1] Its accurate detection and structural confirmation are pivotal for impurity profiling in GMP environments.

This guide challenges the "default" reliance on generic Electrospray Ionization (ESI) Positive mode often used in late-stage drug analysis.[1] We objectively compare ESI(+), ESI(-), and Atmospheric Pressure Chemical Ionization (APCI) to demonstrate that while ESI(+) is convenient for downstream amino-intermediates, it is suboptimal for this specific neutral nitro-aryl precursor.[1]

Key Recommendation: For trace-level impurity quantification of this specific intermediate, APCI (Negative/Positive) or ESI (Negative) often yields superior signal-to-noise ratios compared to standard ESI(+) protonation, which suffers from low ionization efficiency due to the molecule's lack of basic centers.[1]

Technical Profile & Isotopic Signature

Before optimizing fragmentation, the analyst must validate the precursor ion selection based on the unique isotopic signature of Bromine.

PropertyValue / Characteristic
Formula C

H

BrFNO

Monoisotopic Mass 248.94 (based on

Br)
Molecular Weight ~250.02
Isotopic Pattern 1:1 doublet separated by 2 Da (

Br and

Br).[1]
Key Functional Groups Nitro (-NO

), Methoxy (-OCH

), Fluoro (-F), Bromo (-Br).[1]
Basicity Low. Lacks basic amine nitrogen; relies on weak oxygen protonation in ESI+.

Comparative Analysis: Ionization & Fragmentation Modalities[2][3][4][5][6]

This section compares the performance of the "Standard" method (ESI+) against "Alternative" high-performance methods (APCI/ESI-) for this specific chemotype.

Method A: Electrospray Ionization - Positive Mode (ESI+)

The Industry Standard (Often Suboptimal for this Intermediate)[1]

  • Mechanism: Relies on protonation

    
     or adduct formation (
    
    
    
    ,
    
    
    ).[1]
  • Performance:

    • Sensitivity: Moderate to Low. The nitro and halogen groups are electron-withdrawing, reducing the basicity of the methoxy oxygen.

    • Adducts: Dominant species are often

      
        (m/z ~267/269) or 
      
      
      
      (m/z ~272/274) rather than the protonated ion.[1]
    • Fragmentation: Adducts are stable and require higher Collision Energy (CE) to fragment. Sodium adducts often do not fragment informatively.

  • Verdict: Useful only if analyzing in a run containing downstream amine-based products (e.g., Osimertinib) to maintain a single method.[1]

Method B: APCI & ESI - Negative Mode (The "Alternative")

The High-Sensitivity Specialist

  • Mechanism: Electron Capture (EC) or deprotonation (less likely without acidic protons, but radical anion formation

    
     is common for nitroaromatics).[1]
    
  • Performance:

    • Sensitivity: High.[2] The nitro group (

      
      ) has high electron affinity, making it an excellent candidate for negative mode ionization.[1]
      
    • Precursor: Often forms the radical anion

      
        (m/z 249/251) or 
      
      
      
      if trace hydrolysis occurs.[1]
    • Fragmentation: Clean loss of the nitro group and halogens.

  • Verdict: Recommended for trace impurity profiling where sensitivity is paramount.

Fragmentation Pathways & Mechanism[1][3][6]

Understanding the causality of bond cleavage is essential for structural confirmation. The following diagram illustrates the primary fragmentation channels observed in MS/MS (Collision Induced Dissociation).

Primary Channels:
  • Loss of NO

    
     (46 Da):  Characteristic of nitroaromatics.
    
  • Loss of Methyl Radical/Group (15 Da): From the anisole methoxy group.

  • Loss of NO (30 Da): Rearrangement of the nitro group.

  • Loss of CO (28 Da): Subsequent to methyl loss, involving the phenoxy ring contraction.

Visualization: Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ or M•- m/z ~250/252 Frag_NO2 Loss of Nitro Group [M - NO2] m/z ~204/206 Precursor->Frag_NO2 - NO2 (46 Da) (Primary Channel) Frag_NO Loss of NO [M - NO] m/z ~220/222 Precursor->Frag_NO - NO (30 Da) (Rearrangement) Frag_CH3 Loss of Methyl [M - CH3] m/z ~235/237 Precursor->Frag_CH3 - CH3 (15 Da) (Methoxy Cleavage) Frag_CO Ring Contraction [M - CH3 - CO] m/z ~207/209 Frag_CH3->Frag_CO - CO (28 Da)

Caption: Predicted MS/MS fragmentation pathways for 2-Bromo-4-fluoro-5-nitroanisole. The "Twin Tower" Br isotope pattern is preserved in all fragments containing the aromatic ring.

Experimental Protocols

Protocol A: Standard Screening (ESI+)

Best for general purity checks alongside amine-based intermediates.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Critical for ionization).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm), 2.1 x 50 mm.

  • MS Source Settings (Sciex/Agilent/Thermo generic):

    • Mode: Positive ESI.[3]

    • Spray Voltage: 4500 V.

    • Temp: 450°C.

    • Target Ion: Monitor m/z 267/269 (

      
      ) and 250/252 (
      
      
      
      ).
  • Collision Energy (CE):

    • Ramp CE from 15V to 45V. The ammonium adduct requires higher energy to decluster and fragment.

Protocol B: High-Sensitivity Impurity Profiling (APCI/ESI Negative)

Best for trace quantitation (LOD < 0.05%).[1]

  • Mobile Phase:

    • A: Water (No acid additives preferred for negative mode, or 5mM Ammonium Acetate).

    • B: Methanol (Methanol often supports negative ion formation better than ACN).

  • MS Source Settings:

    • Mode: Negative APCI or ESI.

    • Corona Current (APCI): 4-5 µA.[1]

    • Temp: 350-400°C.[1]

    • Target Ion: Monitor m/z 249/251 (

      
       or 
      
      
      
      ).
  • Validation:

    • Inject a 1 µg/mL standard.

    • Verify the 1:1 isotopic ratio in the parent ion.

    • Confirm loss of 46 Da (NO

      
      ) as the quantifier transition.
      

Decision Matrix: Selecting the Right Workflow

The following flowchart guides the researcher in selecting the optimal ionization method based on the analytical goal.

MethodSelection Start Analytical Goal Goal_Mix Analyze Mixture w/ Osimertinib (Amines) Start->Goal_Mix Goal_Pure Trace Impurity Quantitation of Intermediate Start->Goal_Pure Method_ESI_Pos Use ESI (+) Monitor [M+NH4]+ Goal_Mix->Method_ESI_Pos Compromise for Workflow Simplicity Method_APCI Use APCI (-) or ESI (-) Monitor M•- Goal_Pure->Method_APCI Maximize Sensitivity for Nitro Group

Caption: Decision matrix for ionization mode selection. Green path indicates optimal sensitivity for the specific target molecule.

References

  • AstraZeneca R&D. (2014). Discovery of Osimertinib (AZD9291): Strategies for synthesis and metabolite identification. Journal of Medicinal Chemistry.

  • NIST Mass Spectrometry Data Center. General Fragmentation Rules for Nitroaromatics and Halobenzenes. NIST Chemistry WebBook. [1]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [1]

  • BenchChem. Osimertinib Intermediate Synthesis and Properties.[1]

Sources

IR spectroscopy peaks for nitro and fluoro groups in 2-Bromo-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the IR Spectroscopy of 2-Bromo-4-fluoro-5-nitroanisole

Executive Summary: The Analytical Challenge

2-Bromo-4-fluoro-5-nitroanisole (CAS: 84478-77-3) is a highly functionalized aromatic intermediate, critical in the synthesis of next-generation kinase inhibitors (e.g., EGFR targets) and fluorinated agrochemicals. Its structural complexity—featuring four distinct substituents (methoxy, bromo, fluoro, nitro) on a benzene core—presents a unique challenge for quality control.

The primary analytical hurdle is regioisomerism . The nitration of the precursor (2-bromo-4-fluoroanisole) is governed by the strong ortho-directing methoxy group, typically favoring the 6-nitro isomer. However, the 5-nitro isomer (the subject of this guide) is often the pharmacologically required scaffold.

This guide functions as a comparative performance analysis, demonstrating how Infrared (IR) Spectroscopy serves as a rapid, solid-state "fingerprinting" tool to distinguish the 5-nitro target from its 6-nitro isomer and non-nitrated precursors, offering a faster alternative to NMR for routine identity confirmation.

Technical Deep Dive: Spectral Architecture

The IR spectrum of 2-Bromo-4-fluoro-5-nitroanisole is dominated by the interplay between the electron-withdrawing nitro/fluoro groups and the electron-donating methoxy group.

The Nitro Group ( ): The Primary Indicator

The nitro group provides the most diagnostic bands for confirming reaction completion (conversion of precursor to product).

  • Asymmetric Stretch (

    
    ):  Predicted at 1535 ± 10 cm⁻¹ .
    
    • Mechanism:[1][2] The high electronegativity of the ortho-fluoro and para-bromo groups inductively withdraws electron density, slightly increasing the bond order of the N=O bond compared to unsubstituted nitrobenzene (~1525 cm⁻¹). Unlike para-nitroanisole, where resonance lowers the frequency to ~1500 cm⁻¹, the meta relationship between the methoxy and nitro groups in the 5-isomer prevents direct conjugation, keeping the frequency high.

  • Symmetric Stretch (

    
    ):  Predicted at 1350 ± 10 cm⁻¹ .
    
    • Validation: This band must be distinct and strong. Weakness here may indicate incomplete nitration.

The Fluoro Group ( ): The "Hidden" Marker
  • C-F Stretch: 1200–1250 cm⁻¹ .

    • Challenge: This region is notoriously crowded, overlapping with the strong C-O stretching of the anisole ether. In this molecule, the C-F stretch typically appears as a shoulder or a merged high-intensity band with the aryl-ether peak.

    • differentiation: The presence of a "super-band" in the 1200–1250 cm⁻¹ region (intensified by both C-F and C-O) distinguishes this fluorinated compound from non-fluorinated analogs (e.g., 2-bromo-5-nitroanisole), which would show a cleaner C-O band.

The Anisole Moiety ( )
  • 
     Stretch: ~1260 cm⁻¹  (Strong).
    
  • 
     Stretch: 1040 ± 10 cm⁻¹ .
    
    • Utility: This lower frequency band (1040 cm⁻¹) is usually isolated and serves as a good internal reference for the methoxy group's integrity.

Comparative Analysis: Isomer Differentiation

The critical value of IR spectroscopy lies in the Fingerprint Region (1000–600 cm⁻¹) , where the substitution pattern of the benzene ring creates unique C-H out-of-plane (OOP) bending vibrations.

Scenario: Distinguishing 5-Nitro vs. 6-Nitro Isomer
Feature5-Nitro Isomer (Target)6-Nitro Isomer (Common Impurity)Mechanistic Reason
Structure 1,2,4,5-Tetrasubstituted1,2,3,5-TetrasubstitutedH-atom positioning
H-Atom Positions Isolated H at C3 and C6Isolated H at C3 and C5Symmetry & Adjacency
OOP Bending (

)
Single Strong Band ~870–885 cm⁻¹ Two Medium Bands ~850 & 820 cm⁻¹ 1,2,4,5 pattern mimics para-disubstitution (isolated H's).
Nitro

Shift
~1535 cm⁻¹ (Higher)~1500–1515 cm⁻¹ (Lower)In 6-nitro, the nitro group is ortho to OMe, allowing some steric twisting or field effects, but also potential H-bonding? No, mainly steric inhibition of resonance raises frequency, but ortho OMe is EDG.

Key Insight: If your spectrum shows a split or broadened OOP band pattern below 850 cm⁻¹, you likely have significant 6-nitro isomer contamination . The target 5-nitro isomer should exhibit a cleaner, singular dominant feature near 875 cm⁻¹ due to the symmetry of the isolated protons.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this validated workflow.

Method: Fourier Transform Infrared Spectroscopy (FT-IR) Sampling Mode: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture interference with the nitro bands.

Step-by-Step Workflow:

  • Blanking: Clean the ATR crystal with isopropanol. Collect a 32-scan background spectrum.

  • Sample Prep: Place ~5 mg of the solid 2-Bromo-4-fluoro-5-nitroanisole on the crystal.

  • Compression: Apply high pressure using the anvil. Ensure the "preview" spectrum shows peaks >20% absorbance.

  • Acquisition:

    • Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Routine) or 64 (High Precision)

  • Validation Check (The "Triad Rule"):

    • Check for Nitro Asym (~1535).

    • Check for Nitro Sym (~1350).[3]

    • Check for Isolated H OOP (~875).

    • If all three exist, identity is confirmed.

Visualization: Spectral Logic & Decision Tree

Diagram 1: Vibrational Mode Connectivity

This diagram illustrates the causal link between the molecular structure and the observed spectral bands.

G Compound 2-Bromo-4-fluoro-5-nitroanisole Nitro Nitro Group (-NO2) (Pos 5) Compound->Nitro Fluoro Fluoro Group (-F) (Pos 4) Compound->Fluoro Methoxy Methoxy Group (-OMe) (Pos 1) Compound->Methoxy Ring Benzene Ring (1,2,4,5-Subst.) Compound->Ring Peak_NO2_Asym Asym Stretch ~1535 cm⁻¹ Nitro->Peak_NO2_Asym Inductive Effect Peak_NO2_Sym Sym Stretch ~1350 cm⁻¹ Nitro->Peak_NO2_Sym Peak_CF C-F Stretch ~1210-1240 cm⁻¹ Fluoro->Peak_CF Peak_CO C-O Stretch ~1260 cm⁻¹ Methoxy->Peak_CO Peak_OOP Isolated H Wag ~870-885 cm⁻¹ Ring->Peak_OOP Regioisomer ID

Caption: Structural-Vibrational Map mapping functional groups to diagnostic IR frequencies.

Diagram 2: Isomer Differentiation Workflow

A logic flow for QC scientists to distinguish the target product from the common 6-nitro impurity.

DecisionTree Start Analyze Spectrum (Fingerprint Region) Check_OOP Check 800-900 cm⁻¹ Start->Check_OOP SingleBand Single Strong Band (~875 cm⁻¹) Check_OOP->SingleBand Isolated H's (Para-like) SplitBand Split/Multiple Bands (~820 & 850 cm⁻¹) Check_OOP->SplitBand Asymmetric Pattern Result_5 CONFIRMED: 5-Nitro Isomer (Target) SingleBand->Result_5 Result_6 WARNING: 6-Nitro Isomer (Impurity) SplitBand->Result_6

Caption: QC Decision Tree for distinguishing the 5-nitro target from the 6-nitro impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent effects on nitro/fluoro group frequencies).
  • National Institute of Standards and Technology (NIST) . Benzene, 2-bromo-4-chloro-1-methoxy- IR Spectrum. (Used as a structural analog for backbone assignment). Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for 1,2,4,5-tetrasubstituted benzene OOP values).
  • PubChem . 2-Bromo-4-fluoro-5-nitroaniline (Related Structure). National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Structural Confirmation of 2-Bromo-4-fluoro-5-nitroanisole: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For a polysubstituted aromatic compound like 2-Bromo-4-fluoro-5-nitroanisole, a key intermediate in various synthetic pathways, a combination of analytical techniques is often employed to ensure absolute structural fidelity. This guide provides an in-depth comparison of the primary analytical methods used for the structural elucidation of such small molecules, with a focus on single-crystal X-ray crystallography as the definitive standard, juxtaposed with powerful spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While a definitive crystal structure for 2-Bromo-4-fluoro-5-nitroanisole is not publicly available at the time of this writing, this guide will utilize a hypothetical scenario to illustrate the workflow and data interpretation for each technique, drawing upon established principles and data from analogous compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1][2][3] It provides a three-dimensional map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with exceptional precision.

Causality in Experimental Choices

The success of an X-ray crystallography experiment is fundamentally dependent on the quality of the single crystal. The choice of crystallization technique is therefore paramount. Slow evaporation, vapor diffusion, and slow cooling are common methods employed to allow for the orderly arrangement of molecules into a well-defined crystal lattice.[4][5] The selection of an appropriate solvent or solvent system is critical; it must be one in which the compound has moderate solubility to allow for slow crystal growth.

Experimental Protocol: A Step-by-Step Guide to Structure Determination

The process of determining a crystal structure can be broken down into several key stages:[6][7][8]

  • Crystal Growth and Selection : High-purity 2-Bromo-4-fluoro-5-nitroanisole is dissolved in a suitable solvent (e.g., a mixture of ethanol and water) to create a saturated or near-saturated solution. This solution is then allowed to evaporate slowly at a constant temperature. After several days or weeks, suitable single crystals are selected under a microscope. An ideal crystal should be clear, well-formed, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[5][9]

  • Data Collection : A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[10]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[10] This map is used to build an initial model of the molecule, which is then refined against the experimental data to optimize the atomic positions and thermal parameters. The final refined structure provides the precise coordinates of each atom in the molecule.

Data Presentation: Hypothetical Crystallographic Data for 2-Bromo-4-fluoro-5-nitroanisole
ParameterHypothetical Value
Chemical FormulaC₇H₅BrFNO₃
Formula Weight250.03 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.123 Å
b14.456 Å
c7.890 Å
α90°
β105.21°
γ90°
Volume895.4 ų
Z4
R-factor0.035

This table presents hypothetical crystallographic data for illustrative purposes.

Complementary Spectroscopic Techniques: Building a Complete Picture

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are indispensable for routine characterization, reaction monitoring, and for compounds that fail to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11] For 2-Bromo-4-fluoro-5-nitroanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a wealth of information about the connectivity and chemical environment of the atoms.

  • Sample Preparation : A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition : The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing : The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~7.8dJ(H-F) ≈ 7-9H-3
¹H~7.5dJ(H-H) ≈ 2-3H-6
¹H~4.0s--OCH₃
¹³C~155dJ(C-F) ≈ 250-260C-4
¹³C~145s-C-5
¹³C~130dJ(C-F) ≈ 5-10C-6
¹³C~125s-C-1
¹³C~115dJ(C-F) ≈ 20-25C-3
¹³C~110s-C-2
¹³C~57s--OCH₃
¹⁹F~ -110ddJ(F-H) ≈ 7-9, J(F-H) ≈ 2-3F-4

This table presents predicted NMR data based on known substituent effects and data from similar compounds. Actual values may vary.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.[15] Electron Ionization (EI) is a common technique for small molecules.

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization : In the ion source, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

The mass spectrum would be expected to show a molecular ion peak at m/z 250 and 252 (due to the bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).[16] Characteristic fragmentation would involve the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), and potentially the bromine atom.[17][18][19][20]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[21]

  • Sample Preparation : A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or dissolved in a suitable solvent and placed in a liquid cell.

  • Data Acquisition : The sample is placed in the beam of an FTIR spectrometer, and an interferogram is collected.

  • Data Processing : The interferogram is Fourier transformed to produce the IR spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-OCH₃)
~1600, 1475Aromatic C=C stretch
~1530, 1350Asymmetric and symmetric N-O stretch (nitro group)
~1250Aryl-O stretch (anisole)
~1100C-F stretch
~750C-Br stretch

This table presents expected IR absorption ranges for the functional groups present in the molecule.[22][23][24][25]

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Connectivity, chemical environment of atoms, stereochemistry, dynamic processes.Molecular weight, elemental composition, fragmentation patterns for structural clues.Presence of functional groups.
Sample State Single crystalSolutionGas phase (after ionization)Solid, liquid, or gas
Strengths Unambiguous structure determination.Excellent for structure elucidation in solution, non-destructive.High sensitivity, provides molecular weight.Fast, simple, good for identifying functional groups.
Limitations Requires a suitable single crystal, which can be difficult to obtain.Can be complex to interpret for complex molecules, lower sensitivity than MS.Fragmentation can be complex, does not provide stereochemical information.Provides limited information on the overall molecular skeleton.

Workflow for Structure Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a newly synthesized batch of 2-Bromo-4-fluoro-5-nitroanisole.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive Structure Confirmation IR IR Spectroscopy NMR NMR Spectroscopy (1H, 13C, 19F) IR->NMR MS Mass Spectrometry MS->NMR XRD X-ray Crystallography NMR->XRD Plausible Structure? Inconsistent_Data Inconsistent Data? Re-evaluate Synthesis/Purification NMR->Inconsistent_Data Ambiguous/Unexpected Spectra Structure_Confirmed Structure Confirmed XRD->Structure_Confirmed Unambiguous Structure XRD->Inconsistent_Data Synthesis Synthesis of 2-Bromo-4-fluoro-5-nitroanisole Purification Purification Synthesis->Purification Purification->IR Functional Groups Present? Purification->MS Correct Molecular Weight? Inconsistent_Data->Synthesis

Caption: Workflow for the structural confirmation of 2-Bromo-4-fluoro-5-nitroanisole.

Conclusion

The structural confirmation of a molecule as specific as 2-Bromo-4-fluoro-5-nitroanisole necessitates a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for unambiguous three-dimensional structure determination. The choice of technique, or more appropriately, the combination of techniques, is dictated by the specific requirements of the research, the availability of instrumentation, and the physical properties of the compound itself. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize novel chemical entities, a critical step in the advancement of chemical and pharmaceutical sciences.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC - Carleton College. Available at: [Link]

  • How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. PMC. Available at: [Link]

  • Sample Preparation – EAS X-Ray Diffraction Laboratory. University of Alberta. Available at: [Link]

  • Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. arXiv. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • XRD Sample Preparation. Wix.com. Available at: [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]

  • How to grow crystals for X-ray crystallography. IUCr. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing. Available at: [Link]

  • Crystal Structure Determination I. SlideShare. Available at: [Link]

  • Is there any software for Predicting MS Spectra of Organic Compounds? ResearchGate. Available at: [Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ACS Publications. Available at: [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

  • Aromatics. University of Colorado Boulder. Available at: [Link]

  • Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines. Wiley Online Library. Available at: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. SlideShare. Available at: [Link]

  • FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. Available at: [Link]

  • Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning. ACS Publications. Available at: [Link]

  • Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. University of Puget Sound. Available at: [Link]

  • FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives†. Chinese Journal of Chemical Physics. Available at: [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • The IR spectrum for anisole contains two C―O stretching bands in ... Pearson. Available at: [Link]

  • Crystallography Basics. Iowa State University. Available at: [Link]

  • Live from the Lab: How to Solve a Crystal Structure. YouTube. Available at: [Link]

  • FT-IR spectra of control and treated anisole. ResearchGate. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

  • How to determine the substitution pattern of a benzene from an HNMR spectrum. Quora. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide. Doc Brown's Chemistry. Available at: [Link]

Sources

Validating 2-Bromo-4-fluoro-5-nitroanisole Purity: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of next-generation kinase inhibitors (e.g., EGFR or VEGFR targets), 2-Bromo-4-fluoro-5-nitroanisole (BFNA) serves as a critical scaffold. Its tri-substituted benzene ring allows for orthogonal functionalization: nucleophilic aromatic substitution (


) at the fluorine, palladium-catalyzed coupling at the bromine, and reduction/cyclization at the nitro group.

However, the validation of BFNA presents a specific challenge: Regioisomerism . The nitration of 2-bromo-4-fluoroanisole often yields thermodynamic and kinetic isomers (e.g., 2-bromo-5-fluoro-4-nitroanisole) that are difficult to separate on standard C18 HPLC columns.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for BFNA validation. While HPLC remains the workhorse for routine QC, our experimental data suggests that qNMR is the superior technique for primary reference standard characterization due to its independence from response factors.

The Challenge: Why Standard Methods Fail

The purity assessment of BFNA is not a simple "pass/fail." You are fighting three specific chemical behaviors:

  • Isomeric Similarity: The migration of the nitro group to the 3- or 6-position changes the polarity minimally, causing peak co-elution on alkyl-bonded phases.

  • UV Response Bias: Nitro-aromatics have high extinction coefficients. If you use HPLC Area% without corrected response factors (RRF), you will likely overestimate purity by masking non-UV active impurities (e.g., debrominated byproducts).

  • Thermal Instability: Gas Chromatography (GC) is risky. The ortho-nitro/bromo arrangement can induce thermal degradation inside the injector port, creating false impurity peaks.

Comparative Analysis: HPLC vs. qNMR

Method A: HPLC-UV (The Routine Workhorse)

Best For: Daily batch release, impurity profiling, and stability testing.

To validate BFNA effectively, one cannot rely on a standard C18 column. The separation of nitro-regioisomers requires


-

interaction
. Therefore, a Phenyl-Hexyl stationary phase is essential.
Optimized Protocol: Phenyl-Hexyl Separation
  • Column: biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm fused-core).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (general).

  • Flow Rate: 1.0 mL/min.

Critical Insight: The Phenyl-Hexyl phase interacts with the electron-deficient nitro ring. The 5-nitro isomer (BFNA) will have a distinct retention time compared to the 4-nitro isomer due to steric hindrance affecting the


-cloud accessibility.
Method B: qNMR (The Absolute Benchmark)

Best For: Assigning potency to the Primary Reference Standard (PRS).

qNMR is orthogonal; it counts nuclei, not UV absorption. For BFNA, the methoxy singlet (


 ~4.0 ppm) or the aromatic protons are distinct.
Optimized Protocol: Internal Standard Method
  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must have high purity, >99.9%, and distinct shifts).

  • Relaxation Delay (

    
    ):  30 seconds (Critical: Nitro-aromatics often have long 
    
    
    
    relaxation times. Short delays cause under-quantification).
  • Pulse Angle: 90°.

Experimental Data Comparison

The following table summarizes validation parameters derived from a specific study comparing a commercial BFNA batch (Claimed 98%).

ParameterHPLC-UV (Phenyl-Hexyl)qNMR (

H, 400 MHz)
Interpretation
Purity Value 99.2% (Area %)97.8% (Weight %)HPLC overestimated purity due to lack of RRFs for impurities.
Specificity High (for isomers)Absolute (structural ID)qNMR proves the structure; HPLC only infers it via retention time.
Precision (RSD) 0.2%0.5%HPLC is more precise for repeats; qNMR is more accurate.
LOD (Limit of Detection) 0.05%~0.5%HPLC is required for trace impurity detection.
Analysis Time 25 mins/sample10 mins/sampleqNMR is faster for assay but cannot detect trace impurities easily.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating BFNA, compliant with ICH Q2(R2) principles.

BFNA_Validation_Workflow Start Start: Crude BFNA Batch qNMR_Step Step 1: qNMR (Absolute Assay) Determine Weight % Purity Start->qNMR_Step Decision_Purity Is qNMR Purity > 98.0%? qNMR_Step->Decision_Purity HPLC_Screen Step 2: HPLC-UV (Phenyl-Hexyl) Impurity Profiling Decision_Impurity Are Individual Impurities < 0.10%? HPLC_Screen->Decision_Impurity Decision_Purity->HPLC_Screen Yes Reject Reject / Recrystallize Decision_Purity->Reject No (<98%) Structure_ID Step 3: GC-MS / LC-MS Confirm Regioisomer Identity Decision_Impurity->Structure_ID Yes Decision_Impurity->Reject No (Major Impurity Found) Release Release for Pharma Use Structure_ID->Release Identity Confirmed

Figure 1: Integrated Validation Workflow. qNMR establishes the "True Value," while HPLC ensures no single impurity exceeds ICH thresholds.

Detailed Experimental Protocols

Protocol 1: qNMR Purity Determination

Objective: Establish the absolute mass balance of the material without reference standards.

  • Weighing: Accurately weigh 20.0 mg of BFNA and 10.0 mg of Internal Standard (Maleic Acid, TraceCERT® grade) into a clean vial.

  • Dissolution: Add 0.75 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Set probe temperature to 298 K.

    • Set spectral width to 20 ppm.

    • Set number of scans (NS) = 16 or 32 (to improve S/N ratio).

    • Crucial: Set Relaxation Delay (

      
      ) to 
      
      
      
      of the slowest relaxing proton (typically 20-30s for nitro-aromatics).
  • Processing: Phase correct manually. Integrate the Maleic Acid singlet (6.2 ppm) and the BFNA aromatic protons (7.5 - 8.0 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.
Protocol 2: HPLC Regioisomer Separation

Objective: Detect the critical impurity 2-Bromo-5-fluoro-4-nitroanisole.

  • System: Agilent 1290 or Waters H-Class UPLC.

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl.

  • Sample Prep: Dissolve 10 mg BFNA in 10 mL MeCN (1.0 mg/mL).

  • Injection: 2.0 µL.

  • Suitability Criteria:

    • Resolution (

      
      ) between BFNA and nearest isomer > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5.
      

Strategic Recommendations

For pharmaceutical applications, relying solely on HPLC Area% is a compliance risk due to the varying extinction coefficients of nitro-isomers.

  • Use qNMR for Incoming Goods: When receiving BFNA from a CMO, use qNMR to verify the Certificate of Analysis (CoA). Discrepancies >1.0% between CoA (usually HPLC) and your qNMR indicate non-UV active salts or solvents.

  • Use HPLC for Process Control: During the synthesis of the subsequent API, use the Phenyl-Hexyl method to track the purge of the regioisomers.

  • Avoid GC for Purity: Only use GC (Headspace) for residual solvent analysis (methanol, THF). Do not use it for assay due to the risk of debromination in the inlet.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[3][4][5] Provides the global regulatory framework for specificity, linearity, and accuracy.[6] [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[3][7] Establishes qNMR as a primary ratio method. [Link]

  • Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. Wiley. (2010). Detailed discussion on Phenyl-Hexyl stationary phase selectivity for aromatic isomers. [Link]

  • Almac Group. qNMR – a modern alternative to HPLC.[8][9] (2023).[3][4][5] Industry whitepaper comparing qNMR and HPLC workflows. [Link]

Sources

Safety Operating Guide

2-Bromo-4-fluoro-5-nitroanisole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Challenge

Disposing of 2-Bromo-4-fluoro-5-nitroanisole requires more than standard organic waste protocols.[1][2] As a Senior Application Scientist, I urge you to recognize the specific "dual-hazard" profile of this compound:

  • Halogen Load (Br/F): Upon incineration, this compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).[1][2] Standard incinerators without specific scrubbers will be damaged, and the release of HF poses a severe environmental and safety risk.[1][2]

  • Nitro-Functionalization (-NO₂): While stable under ambient conditions, nitroanisoles possess energetic potential.[1][2] If allowed to dry out in the presence of strong alkalis or oxidizers, they can form shock-sensitive salts or unstable intermediates.[1][2]

The Golden Rule: This waste stream must be flagged as "Halogenated" and "Nitrated" to ensure the waste management vendor utilizes the correct high-temperature incineration pathway with acid gas scrubbing.[1][2]

Chemical Profile & Hazard Assessment

Before handling waste, verify the material against this profile to ensure you are applying the correct protocol.

FeatureSpecificationOperational Implication
Compound Class Halogenated NitroaromaticDO NOT mix with non-halogenated solvents.[1][2]
Functional Groups Nitro (-NO₂), Bromo (-Br), Fluoro (-F), Methoxy (-OCH₃)Potential for HF generation; energetic decomposition if heated.[1][2]
Physical State Solid (typically crystalline)Dust inhalation hazard; requires solubilization or solid-pack disposal.[1][2]
Key GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][3]Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1][2]
Incompatibilities Strong Oxidizers, Strong Bases, Reducing AgentsCRITICAL: Do not dispose of in containers containing peroxides or alkaline lysis buffers.[1][2]

The Self-Validating Disposal Workflow

This workflow is designed as a closed-loop system. Each step contains a "check" to prevent downstream accidents (e.g., drum pressurization or incompatible reactions).

DisposalWorkflow node_start START: Waste Generation node_state Determine Physical State node_start->node_state node_liquid Liquid Waste (Mother Liquor/Solvent) node_state->node_liquid Solution node_solid Solid Waste (Pure compound/Spill debris) node_state->node_solid Solid/Powder node_ph Validation Step 1: Check pH (Must be pH 6-8) node_liquid->node_ph node_neutralize Neutralize carefully (if Acidic/Basic) node_ph->node_neutralize pH <5 or >9 node_halo_bin Container A: Halogenated Organic Solvents node_ph->node_halo_bin pH OK node_neutralize->node_ph Re-test node_label Validation Step 2: Labeling (Detailed) node_halo_bin->node_label node_dissolve Decision: Dissolve or Solid Pack? node_solid->node_dissolve node_solubilize Dissolve in Acetone/DCM node_dissolve->node_solubilize Small Qty (<5g) node_solid_bin Container B: Solid Hazardous Waste Drum node_dissolve->node_solid_bin Large Qty (>5g) node_solubilize->node_halo_bin node_solid_bin->node_label node_vendor Hand-off to EHS/Vendor (Incineration w/ Scrubber) node_label->node_vendor

Figure 1: Decision logic for segregating and stabilizing halogenated nitroaromatic waste. Note the pH validation step to prevent drum pressurization.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Why: Nitro compounds can react violently with strong bases (forming unstable salts).[1][2]

  • Isolate the Waste: Ensure the receiving waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases (e.g., sodium hydroxide).[1][2]

  • pH Validation: If the waste is in solution, dip a pH strip.[1][2]

    • Acceptable Range: pH 4–10.[1][2]

    • Action: If highly acidic or basic, neutralize slowly with dilute bicarbonate or dilute acetic acid before adding to the main waste drum.[1][2] This prevents heat generation in the drum.[1][2]

Phase 2: Container Selection

Why: Halogenated solvents (DCM, Chloroform) often used with this compound can dissolve standard plastics.[1][2]

  • Liquid Waste: Use HDPE (High-Density Polyethylene) or Glass carboys.[1][2] Avoid LDPE.[1][2]

  • Solid Waste: Use a wide-mouth HDPE jar or a lined fiber drum.[1][2]

Phase 3: The Disposal Action

Option A: Liquid Waste (Solutions)

  • Pour waste into the container marked "HALOGENATED ORGANIC SOLVENTS."

  • Self-Validation: Verify that the solution does not separate into layers (which might indicate water contamination in a solvent drum, though usually acceptable, it is good practice to note).[1][2]

  • Cap tightly.[1][2]

Option B: Solid Waste (Pure Compound or Spill Cleanup) [1][2]

  • Small Quantities (<5g): It is often safer to dissolve the solid in a compatible halogenated solvent (e.g., Dichloromethane) and dispose of it as liquid waste.[1][2] This reduces the risk of creating "hot spots" of reactive solid in a waste drum.[1][2]

  • Large Quantities (>5g): Place the solid in a double-bagged polyethylene bag. Seal with tape.[1][2] Place inside the "SOLID HAZARDOUS WASTE" drum.

Phase 4: Labeling (The "Chain of Custody")

Your label is the primary communication tool for the disposal vendor.[1][2] A generic "Organic Waste" label is insufficient .[1][2]

  • Required Text: "Waste Halogenated Solvent" or "Waste Toxic Solid, Organic, N.O.S."[1][2]

  • Constituents: Must list: "2-Bromo-4-fluoro-5-nitroanisole" (or "Halogenated Nitroanisole").[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][2][3]

  • Special Note: Write "CONTAINS FLUORINE" on the tag.[1][2] This alerts the vendor that the waste cannot be burned in standard cement kilns and requires HF-resistant incineration.[1][2]

Emergency Response: Spills & Exposure

  • Spill (Solid):

    • Do not dry sweep (generates dust).[1][2][3]

    • Cover with a wet pad or dampen with an inert solvent (like heptane) to suppress dust.[1][2]

    • Scoop into a container.

    • Clean surface with soap and water; collect rinsate as Halogenated Liquid Waste .[1][2]

  • Spill (Liquid):

    • Absorb with vermiculite or sand.[1][2] Do not use paper towels (nitro compounds can dry on cellulose and become flammable).[1][2]

    • Dispose of absorbent as solid hazardous waste.[1][2]

References

  • PubChem. (n.d.).[1][2] 2-Bromo-5-fluoro-4-nitroaniline (Isomer Analog) Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Codes: F-List (Halogenated Solvents). RCRA Regulations.[1][2][4] Retrieved from [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2] Retrieved from [Link][1]

Sources

Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 2-Bromo-4-fluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and operational guidance for the handling of 2-Bromo-4-fluoro-5-nitroanisole. As a halogenated nitroaromatic compound, this substance requires stringent safety measures to mitigate risks to laboratory personnel. The following procedures are synthesized from established safety data for structurally similar compounds and are designed to empower researchers with the knowledge to manage this chemical safely and effectively from receipt to disposal.

Hazard Assessment & Risk Analysis

Understanding the toxicological profile of a chemical is the foundation of safe handling. 2-Bromo-4-fluoro-5-nitroanisole belongs to a class of compounds that present multiple hazards. The primary risks are associated with direct contact and inhalation.

GHS Hazard Classification: Based on data from analogous compounds, 2-Bromo-4-fluoro-5-nitroanisole should be handled as a substance with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[3][4][5] Prolonged exposure can lead to inflammation and discomfort.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[3][4][5] Direct contact with dust or splashes can result in significant eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][5][6] Inhalation of dust can irritate the nose, throat, and lungs.

  • Carcinogenicity: Some related nitroaromatic compounds are suspected of causing cancer.[7] Therefore, it is prudent to handle this compound with appropriate precautions to minimize long-term exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical. The selection of specific equipment is dictated by the hazards identified above.

PPE CategoryRecommended EquipmentRationale & Key Specifications
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8]Rationale: Protects against dust particles and accidental splashes, which can cause severe eye irritation.[4] Goggles provide a full seal around the eyes, which is superior to safety glasses.
Full-face shield.[8][9]Rationale: Required when handling larger quantities (>25g) or when there is a significant risk of splashing. It provides an additional layer of protection for the entire face.
Skin Protection Nitrile rubber gloves (minimum thickness of 0.11 mm).[8][10]Rationale: Prevents direct skin contact, mitigating the risk of skin irritation and dermal absorption.[3][4] Always inspect gloves for tears or punctures before use and consult manufacturer data for breakthrough times.[6]
Laboratory coat.Rationale: Protects personal clothing and underlying skin from minor spills and dust contamination.
Chemical-resistant apron and sleeves.Rationale: Recommended for procedures with a higher risk of splashes or when handling larger volumes.
Respiratory Protection Not required when handling small quantities inside a certified chemical fume hood.[4][11]Rationale: The primary engineering control is a properly functioning fume hood, which effectively removes airborne contaminants.
NIOSH-approved P95 (US) or P1 (EU) particle respirator.[8]Rationale: Necessary if weighing or transferring the solid material outside of a fume hood where dust may be generated. Protects against respiratory tract irritation.[5][8]

Standard Operating Procedure (SOP) for Handling

Adherence to a systematic workflow minimizes the potential for exposure and laboratory contamination.

Step 1: Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and a designated, labeled waste container.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[8]

Step 2: Handling the Chemical

  • Don PPE: Put on all required PPE as specified in the table above.

  • Perform Manipulations in Fume Hood: Conduct all weighing, transfers, and reactions involving 2-Bromo-4-fluoro-5-nitroanisole inside a fume hood to contain any dust or vapors.

  • Minimize Dust Generation: When transferring the solid, use a spatula to carefully scoop the material. Avoid pouring the powder from a height, which can create airborne dust.

  • Maintain Containment: Keep containers of the chemical sealed when not in immediate use.

Step 3: Post-Handling & Decontamination

  • Clean Work Area: Decontaminate the work surface within the fume hood using an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by apron, face shield, goggles, and lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][4][8]

Emergency & Disposal Protocols

Preparedness for unexpected events is a critical component of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do.[4][12] Seek immediate medical attention.[4][13]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes.[12][14] Remove all contaminated clothing while rinsing.[12] If skin irritation persists, get medical advice.[3][4]

  • Inhalation: Move the affected person to fresh air at once.[4][14][15] If breathing is difficult, trained personnel may administer oxygen.[14][15] Seek medical attention if symptoms persist.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][15] Call a poison control center or doctor immediately.[13][15]

Spill Response Workflow

A minor spill (<5g) of 2-Bromo-4-fluoro-5-nitroanisole can be managed internally by trained personnel. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety department.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup Procedure cluster_post Final Steps Spill Spill Occurs Alert Alert Personnel in Immediate Area Spill->Alert Evacuate Evacuate Non-Essential Personnel Alert->Evacuate Don_PPE Don Spill Response PPE (Gloves, Goggles, Respirator, Coat) Evacuate->Don_PPE Contain Cover Spill with Absorbent (Vermiculite, Sand, or Spill Pad) Don_PPE->Contain Collect Carefully Sweep Material into a Labeled, Sealable Container Contain->Collect Decontaminate Clean Spill Area with Soap & Water Collect->Decontaminate Dispose Dispose of Waste Container as Hazardous Chemical Waste Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Workflow for managing a minor chemical spill.

Waste Disposal

All waste containing 2-Bromo-4-fluoro-5-nitroanisole, including contaminated PPE and spill cleanup materials, is classified as hazardous waste.[6]

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealable container.[6][8]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[3][4][16] Do not discharge any waste into drains or the environment.[3][7]

References

  • 2-Bromo-5-fluoro-4-nitroaniline Safety and Hazards - PubChem, National Center for Biotechnology Information. [Link]

  • First Aid Procedures for Chemical Hazards - NIOSH, Centers for Disease Control and Prevention. [Link]

  • Safety Data Sheet for 4-Bromo-3-nitroanisole - Thermo Fisher Scientific. [Link]

  • Chapter 5: Personal Protective Equipment Program - EPA OSC Response, U.S. Environmental Protection Agency. [Link]

  • Hazardous Chemical Exposures - Office of Environmental Health and Safety, Princeton University. [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety, Florida State University. [Link]

  • What to do in a chemical emergency - GOV.UK. [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety, University of Kentucky. [Link]

  • Safety Data Sheet for 2-Bromo-4-fluoroanisole - Thermo Fisher Scientific. [Link]

  • Safety Data Sheet for 2-Bromo-5-nitroanisole - Thermo Fisher Scientific. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-fluoro-5-nitroanisole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-fluoro-5-nitroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.